Acetamido-PEG2-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C8H16BrNO3 |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C8H16BrNO3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
XDIIVHJEZXBJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acetamido-PEG2-Br: A Core Component in Targeted Protein Degradation
For researchers, scientists, and professionals in drug development, the strategic selection of chemical tools is paramount to success. Among the innovative modalities transforming therapeutic discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy for selectively eliminating disease-causing proteins.[1][2] Central to the design of these potent molecules is the linker, a component that dictates efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of Acetamido-PEG2-Br, a widely utilized PEG-based linker, detailing its applications, chemical properties, and role in the synthesis of next-generation therapeutics.
Core Application: A Flexible Linker for PROTAC Synthesis
This compound is a heterobifunctional molecule primarily employed as a linker in the synthesis of PROTACs.[3][4][5] PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI).
A PROTAC molecule consists of three distinct parts:
-
A "warhead" ligand that binds to the target protein (POI).
-
An "anchor" ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the anchor.
The linker is not merely a spacer; its length, composition, and flexibility are critical factors that influence the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase). This complex formation brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the protein for destruction by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple protein copies.
The this compound linker incorporates a diethylene glycol (PEG2) spacer. PEG linkers are the most common motifs used in PROTACs, present in approximately 54% of reported molecules. Their prevalence is due to several advantageous properties:
-
Enhanced Solubility: The ethylene glycol units are hydrophilic, which improves the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.
-
Flexibility: The PEG chain provides a high degree of conformational flexibility, which is crucial for allowing the two ligands to simultaneously bind their respective proteins and adopt the optimal orientation for ternary complex formation.
-
Synthetic Tractability: PEG linkers are synthetically accessible, and their length can be easily tuned by using PEGs with different numbers of repeating units, facilitating the rapid optimization of linker length.
Data Presentation: Properties and Comparison
The rational design of PROTACs requires a clear understanding of the linker's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆BrNO₃ | |
| Molecular Weight | 254.12 g/mol | |
| Appearance | Solid | N/A |
| Solubility | 10 mM in DMSO | |
| SMILES | CC(NCCOCCOCCBr)=O | |
| InChI Key | YAFHGGOJABBFQN-UHFFFAOYSA-N | N/A |
Table 2: General Comparison of PROTAC Linker Types
| Linker Type | Composition | Key Characteristics | Source(s) |
| Flexible (PEG) | Repeating ethylene glycol units | Pros: High hydrophilicity, improves solubility, synthetically accessible, easy to modify length. Cons: May have reduced metabolic stability. | |
| Flexible (Alkyl) | Saturated or unsaturated hydrocarbon chains | Pros: High flexibility, synthetically straightforward. Cons: Generally hydrophobic, can limit aqueous solubility. | |
| Rigid | Cyclic structures (e.g., piperazine, phenyl) | Pros: Provides conformational constraint, can improve binding geometry and metabolic stability. Cons: Less flexible, may hinder optimal ternary complex formation. |
Experimental Protocols and Bioconjugation Chemistry
The utility of this compound stems from its bromoacetamide functional group, which enables specific and stable conjugation to biomolecules.
Thiol-Alkylation Reaction
The bromoacetamide group is an alkylating agent that reacts specifically with nucleophilic thiol groups (sulfhydryls, -SH), which are present in the amino acid cysteine. In this Sɴ2 reaction, the thiol attacks the carbon atom bearing the bromine, displacing the bromide, which is an excellent leaving group. This reaction forms a stable thioether bond.
This specific reactivity allows for the directed conjugation of the linker to a protein ligand or peptide that contains an accessible cysteine residue.
Representative Protocol for PROTAC Synthesis
Synthesizing a PROTAC is a multi-step process. The following is a generalized workflow for creating a PROTAC where the E3 ligase ligand is attached via an amide bond and the POI ligand is attached via the thiol-alkylation reaction using a bifunctional PEG linker conceptually similar to this compound.
Step 1: Synthesis of Ligand-Linker Intermediate (Amide Coupling) This step couples the E3 ligase ligand (containing a carboxylic acid) to an amine-functionalized PEG linker.
-
Reagents: E3 Ligase Ligand-COOH (1.0 eq), H₂N-PEG2-Br (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
-
Procedure: a. Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the Amine-PEG2-Br linker to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor reaction progress using LC-MS. f. Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate and wash with brine) and purify the crude product by flash column chromatography to yield the E3 Ligase-Linker-Br intermediate.
Step 2: Final PROTAC Synthesis (Thiol-Alkylation) This step conjugates the intermediate from Step 1 with the POI ligand containing a free thiol group.
-
Reagents: POI Ligand-SH (1.0 eq), E3 Ligase-Linker-Br (1.1 eq), a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5), and a co-solvent like DMF or DMSO if needed for solubility.
-
Procedure: a. Dissolve the POI Ligand-SH in the reaction buffer. b. Add the E3 Ligase-Linker-Br intermediate to the solution. c. Stir the reaction at room temperature for 2-12 hours. The reaction is typically faster at slightly basic pH. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC product using preparative HPLC.
References
An In-depth Technical Guide to the Synthesis and Characterization of Acetamido-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Acetamido-PEG2-Br, a valuable bifunctional linker molecule frequently employed in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a reliable synthetic pathway, detailed experimental protocols, and thorough characterization data to support researchers in the successful preparation and validation of this important chemical entity.
Introduction
This compound, systematically named N-[2-(2-bromoethoxy)ethyl]acetamide, is a chemical compound featuring an acetamide group and a bromoethoxyethyl moiety. The presence of the terminal bromide, a good leaving group, allows for facile conjugation to various nucleophiles, while the hydrophilic diethylene glycol (PEG2) spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate. The acetamide functionality can participate in hydrogen bonding interactions, which may be crucial for binding to target proteins. These structural features make this compound a versatile building block in medicinal chemistry and drug discovery.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the acylation of 2-(2-aminoethoxy)ethanol to form the intermediate, N-[2-(2-hydroxyethoxy)ethyl]acetamide. The subsequent step is the bromination of the terminal hydroxyl group to yield the final product.
Caption: A two-step synthetic pathway to this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Acetyl bromide is highly corrosive and reacts violently with water; handle with extreme care.[1][2][3] 2-(2-Aminoethoxy)ethanol is corrosive and can cause severe skin burns and eye damage.[4][5]
Step 1: Synthesis of N-[2-(2-hydroxyethoxy)ethyl]acetamide
Materials:
-
2-(2-Aminoethoxy)ethanol
-
Acetyl bromide
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl bromide (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford N-[2-(2-hydroxyethoxy)ethyl]acetamide.
Step 2: Synthesis of this compound
Materials:
-
N-[2-(2-hydroxyethoxy)ethyl]acetamide
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-[2-(2-hydroxyethoxy)ethyl]acetamide (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Caption: General experimental workflow for synthesis and purification.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Physical and Chemical Properties
| Property | Value |
| Systematic Name | N-[2-(2-bromoethoxy)ethyl]acetamide |
| Molecular Formula | C6H12BrNO2 |
| Molecular Weight | 210.07 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, Chloroform, Methanol |
Mass Spectrometry
Mass spectrometric analysis is a key technique for confirming the molecular weight of the synthesized compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 210.0124 | 210.01242 |
| [M+Na]+ | 232.0043 | Not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The following tables provide the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the compound, based on the analysis of its intermediate and structurally related molecules.
Table 4.3.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | br s | 1H | -NH- |
| ~ 3.80 | t, J = 5.2 Hz | 2H | -O-CH₂-CH₂-Br |
| ~ 3.65 | t, J = 5.2 Hz | 2H | -NH-CH₂-CH₂-O- |
| ~ 3.50 | t, J = 5.6 Hz | 2H | -CH₂-Br |
| ~ 3.45 | q, J = 5.6 Hz | 2H | -NH-CH₂- |
| ~ 2.05 | s | 3H | -C(O)-CH₃ |
Table 4.3.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 170.5 | -C=O |
| ~ 71.0 | -O-CH₂-CH₂-Br |
| ~ 69.5 | -NH-CH₂-CH₂-O- |
| ~ 39.5 | -NH-CH₂- |
| ~ 30.0 | -CH₂-Br |
| ~ 23.0 | -C(O)-CH₃ |
Applications in Drug Development
This compound serves as a crucial linker in the construction of PROTACs. The bromoethyl group allows for covalent attachment to a ligand for an E3 ubiquitin ligase, while the other end of the molecule can be functionalized for attachment to a ligand for a target protein. The PEG spacer provides solubility and optimal spacing between the two ligands, which is critical for the formation of a productive ternary complex and subsequent target protein degradation. The acetamide group can also contribute to the binding affinity and selectivity of the PROTAC molecule.
Caption: Role of this compound in PROTAC formation.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol is robust and amenable to standard laboratory settings. The comprehensive characterization data, including predicted NMR spectra, will aid researchers in verifying the identity and purity of their synthesized material. The availability of this well-characterized building block is essential for advancing research in targeted protein degradation and other areas of drug discovery.
References
An In-depth Technical Guide to the Mechanism of Action of Acetamido-PEG2-Br in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, applications, and practical considerations for using Acetamido-PEG2-Br in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile linker in their work, particularly in the construction of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: Thiol-Alkylation
The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction , specifically thiol-alkylation . The bromoacetamide functional group is a key reactive moiety that selectively targets the sulfhydryl (-SH) groups of cysteine residues within proteins and peptides.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophilic thiolate anion (S⁻) of a deprotonated cysteine residue attacks the electrophilic α-carbon of the bromoacetamide. This leads to the simultaneous displacement of the bromide ion, which is an excellent leaving group, and the formation of a stable thioether bond .[1][2]
The polyethylene glycol (PEG) portion of the molecule, in this case, a di-ethylene glycol unit (PEG2), serves several crucial functions. It enhances the hydrophilicity and aqueous solubility of the linker and the resulting bioconjugate.[3][4][5] This can be particularly advantageous in preventing aggregation and improving the pharmacokinetic properties of the final product.
The "acetamido" group at the other end of the PEG chain renders this specific linker monofunctional for conjugation, meaning it will cap the molecule it reacts with. However, the underlying bromoacetyl chemistry is frequently incorporated into heterobifunctional linkers where the acetamido group is replaced with another reactive handle (e.g., an azide, alkyne, or NHS ester) to facilitate sequential conjugation steps.
Diagram of the Thiol-Alkylation Mechanism
Caption: Mechanism of thiol-alkylation by this compound.
Quantitative Data
The efficiency and rate of the bioconjugation reaction are influenced by several factors, most notably pH. The reaction is significantly more efficient at a slightly alkaline pH (typically 7.5-8.5). This is because the cysteine thiol group, which has a pKa of approximately 8.5, becomes deprotonated to the more nucleophilic thiolate anion at higher pH values. Bromoacetamides are generally more reactive than their chloroacetamide counterparts due to the better leaving group ability of the bromide ion.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) of Bromoacetyl group with Thiol | ~1-10 L·mol⁻¹·s⁻¹ | pH 6.5 | |
| Second-Order Rate Constant (k₂) of Iodoacetamide with Cysteine | ~0.6 M⁻¹s⁻¹ | Not specified | |
| Optimal pH range for Bromoacetamide-Thiol reaction | 7.5 - 8.5 | Aqueous buffer | |
| Stability of Thioether bond | Generally stable | Physiological conditions | |
| Susceptibility to Thiol Exchange | Low | Compared to maleimide-thioether adducts |
Application in PROTACs
A significant application of this compound and related linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex.
The this compound can be used as a building block in the synthesis of these linkers. The bromoacetyl group allows for covalent attachment to a cysteine residue on either the POI-binding ligand or the E3 ligase-binding ligand. The PEG component provides the necessary spacing and flexibility to facilitate the formation of the ternary complex. The length of the PEG linker has been shown to be a critical parameter influencing the degradation efficiency of PROTACs.
PROTAC Mechanism of Action Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
General Protocol for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general guideline for the conjugation reaction. Optimal conditions may vary depending on the specific peptide or protein.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5
-
Reducing agent (e.g., TCEP, optional, to ensure free thiol)
-
Quenching reagent: N-acetylcysteine or β-mercaptoethanol
-
Organic co-solvent (e.g., DMSO or DMF, if needed to dissolve the linker)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has been stored under conditions that may have led to disulfide bond formation, pre-treat with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution. If an organic co-solvent is used, ensure the final concentration in the reaction mixture does not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Quenching: Quench the reaction by adding a 50-100 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted this compound. Incubate for an additional 30 minutes.
-
Purification: Purify the conjugate from excess linker, quenching reagent, and unconjugated peptide using techniques such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Purification of a PEGylated Peptide by RP-HPLC
Materials:
-
RP-HPLC system with a C18 or C4 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude conjugate solution
Procedure:
-
Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) at a constant flow rate.
-
Sample Injection: Inject the quenched reaction mixture onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B concentration to elute the components. The PEGylated peptide will typically elute at a higher organic solvent concentration than the unconjugated peptide. A typical gradient might be from 10% to 70% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate, as determined by UV absorbance (typically at 214 nm or 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the identity of the conjugate. Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.
Experimental Workflow for Bioconjugation and Analysis
References
Solubility Profile of Acetamido-PEG2-Br: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Acetamido-PEG2-Br, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). An understanding of the solubility of this reagent is critical for its effective use in synthetic chemistry and for the development of robust and reproducible protocols in drug discovery.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various experimental and pharmaceutical contexts. For a molecule like this compound, which serves as a linker in complex bioconjugates, its solubility profile influences reaction conditions, purification strategies, and the overall pharmacokinetic properties of the final PROTAC molecule. The principle of "like dissolves like" is a useful starting point for predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The incorporation of a polyethylene glycol (PEG) unit in this compound is a deliberate design choice to enhance aqueous solubility and improve the pharmacokinetic properties of the resulting PROTACs.
Quantitative Solubility Data
Currently, comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively reported in peer-reviewed literature. However, data from supplier information indicates a specific solubility in a commonly used aprotic polar solvent.
| Solvent | Chemical Formula | Type | Quantitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | 10 mM[1] |
It is important to note that while the PEG2 linker is intended to improve aqueous solubility, empirical determination across a broader range of solvents is recommended for specific applications.
Expected Qualitative Solubility
Based on the structure of this compound, which contains both a polar acetamido group and a flexible, hydrophilic PEG chain, a qualitative assessment of its solubility in other common laboratory solvents can be inferred.
| Solvent | Type | Expected Qualitative Solubility | Rationale |
| Water | Protic Polar | Moderately Soluble to Soluble | The hydrophilic PEG chain and the amide group should facilitate solubility in aqueous media. |
| Ethanol | Protic Polar | Soluble | As a polar protic solvent, ethanol is expected to be a good solvent for this molecule. |
| Methanol | Protic Polar | Soluble | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve this compound. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Dichloromethane (DCM) | Aprotic, Moderately Polar | Sparingly to Moderately Soluble | The molecule possesses both polar and non-polar characteristics, suggesting some solubility in DCM. |
| Acetonitrile | Aprotic Polar | Soluble | Acetonitrile is a polar aprotic solvent that is generally effective for dissolving polar organic compounds. |
This qualitative assessment is based on chemical principles and should be confirmed experimentally.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2]
1. Materials and Reagents:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the data obtained with the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its response on the calibration curve. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Experimental and Logical Workflows
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The following diagram illustrates a generalized synthetic workflow.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker.
Solubility Determination Workflow
The following diagram outlines the key steps in determining the solubility of this compound.
Caption: A schematic of the experimental workflow for solubility determination.
References
Acetamido-PEG2-Br molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetamido-PEG2-Br, a bifunctional linker molecule of interest in pharmaceutical and bioconjugation applications. This document details its physicochemical properties, a representative synthesis protocol, and a logical workflow for its preparation.
Core Molecular Data
This compound, systematically named N-[2-(2-bromoethoxy)ethyl]acetamide, is a chemical compound featuring an acetamide group, a two-unit polyethylene glycol (PEG) linker, and a terminal bromine atom.[1] The presence of the reactive bromide makes it a useful intermediate for nucleophilic substitution reactions, while the PEG spacer enhances solubility and provides flexibility.[1]
| Parameter | Value | Reference |
| Systematic Name | N-[2-(2-bromoethoxy)ethyl]acetamide | [1] |
| Molecular Formula | C6H12BrNO2 | [1][2] |
| Molecular Weight | 210.07 g/mol | |
| CAS Number | 1540468-59-4 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and logical approach involves the N-acetylation of the corresponding amine precursor, 2-(2-bromoethoxy)ethanamine. Below is a representative experimental protocol for this transformation.
Objective: To synthesize N-[2-(2-bromoethoxy)ethyl]acetamide via N-acetylation.
Materials:
-
2-(2-bromoethoxy)ethanamine hydrochloride
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
Preparation of the Amine: If starting with the hydrochloride salt of 2-(2-bromoethoxy)ethanamine, it must be neutralized to the free amine. This is typically done by dissolving the salt in a suitable solvent and adding a stoichiometric amount of a base like triethylamine.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free 2-(2-bromoethoxy)ethanamine and a slight excess of a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in an anhydrous solvent like dichloromethane.
-
Acetylation: Cool the solution in an ice bath (0-5 °C). Slowly add one equivalent of acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude N-[2-(2-bromoethoxy)ethyl]acetamide can then be purified by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The logical flow of the synthesis process can be visualized as a straightforward pathway from the starting materials to the final product.
References
An In-Depth Technical Guide to Acetamido-PEG2-Br for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetamido-PEG2-Br, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, physicochemical properties, and its critical role in the synthesis of these novel therapeutic agents. Furthermore, it offers detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound in Targeted Protein Degradation
This compound, systematically named N-(2-(2-bromoethoxy)ethyl)acetamide, is a popular chemical tool in the rapidly advancing field of targeted protein degradation (TPD). Its primary application is as a polyethylene glycol (PEG)-based linker in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to selectively eliminate specific unwanted proteins from cells. They achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS).
A typical PROTAC consists of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase. The this compound linker, with its defined length and flexible nature, offers a balance of properties that are advantageous for the rational design of potent and selective protein degraders.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers. Researchers can source this linker from vendors specializing in reagents for drug discovery and chemical biology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C8H16BrNO3 | N/A |
| Molecular Weight | 254.12 g/mol | [1] |
| CAS Number | 163805-07-8 | N/A |
| Appearance | Varies (typically a solid or oil) | Supplier Dependent |
| Solubility | Soluble in organic solvents such as DMSO and DMF. For instance, a solubility of 10 mM in DMSO has been reported. | [1] |
| Storage Conditions | Typically stored at -20°C for long-term stability. | Supplier Dependent |
Role in PROTAC Synthesis and Mechanism of Action
The this compound linker serves as a bridge connecting the warhead (ligand for the target protein) and the E3 ligase-recruiting ligand. The bromo- functional group provides a reactive handle for covalent bond formation, typically through nucleophilic substitution with an amine or thiol group on one of the ligands. The acetamido group can be part of the final PROTAC structure or can be a precursor to other functional groups.
The general mechanism of action for a PROTAC utilizing an this compound linker is illustrated in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical PROTAC using this compound and its subsequent biological evaluation.
General PROTAC Synthesis using this compound
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation using the linker.[2]
Step 1: Synthesis of Ligand-Linker Intermediate
This step involves the reaction of this compound with either the target protein ligand or the E3 ligase ligand. The choice depends on the specific chemistry and protecting group strategy. Here, we describe the reaction with an amine-containing ligand (Ligand-NH2).
-
Materials:
-
Ligand-NH2 (e.g., a derivative of a VHL or CRBN ligand)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve Ligand-NH2 (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand-PEG2-Acetamido intermediate.
-
Step 2: Final PROTAC Assembly
The intermediate from Step 1 is then coupled to the second ligand. This example assumes the second ligand has a carboxylic acid functionality (Ligand-COOH).
-
Materials:
-
Ligand-PEG2-Acetamido intermediate
-
Ligand-COOH (e.g., a derivative of a kinase inhibitor)
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
DIPEA
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the peptide coupling reagent (1.1 eq) and DIPEA (2.0-3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the Ligand-PEG2-Acetamido intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Caption: General workflow for PROTAC synthesis.
Evaluation of PROTAC-Mediated Protein Degradation
Protocol: Western Blotting for DC50 and Dmax Determination
This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.[3]
-
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using ECL and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values using non-linear regression analysis.[4]
-
Caption: Workflow for Western Blot analysis.
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by their DC50 and Dmax values. The linker plays a crucial role in determining these parameters. Below is a table summarizing hypothetical data for PROTACs with different PEG linker lengths to illustrate the importance of linker optimization.
Table 2: Hypothetical Degradation Efficiency of a BRD4-Targeting PROTAC with Different PEG Linkers
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Acetamido-PEG1-Br | BRD4 | HeLa | 150 | 75 |
| This compound | BRD4 | HeLa | 50 | 95 |
| Acetamido-PEG3-Br | BRD4 | HeLa | 100 | 85 |
| Acetamido-PEG4-Br | BRD4 | HeLa | 200 | 70 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
This compound is a valuable and commercially accessible tool for researchers in the field of targeted protein degradation. Its defined structure and chemical reactivity make it a versatile linker for the synthesis of PROTACs. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of novel protein degraders. The continued exploration of linkers like this compound will undoubtedly contribute to the development of the next generation of therapeutics for a wide range of diseases.
References
An In-depth Technical Guide to Acetamido-PEG2-Br: Synthesis, Properties, and Applications in Early Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamido-PEG2-Br is a bifunctional molecule featuring a terminal acetamide group and a bromo group, connected by a two-unit polyethylene glycol (PEG) linker. This compound has emerged as a valuable tool in chemical biology and drug discovery, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The PEG linker in this compound imparts favorable physicochemical properties, such as increased solubility and optimized spatial orientation, which are critical for the efficacy of PROTACs. This guide provides a comprehensive overview of the synthesis, properties, and early applications of this compound, with a focus on detailed experimental protocols and data presentation.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H16BrNO3 | [1][2] |
| Molecular Weight | 254.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oil | Inferred from similar compounds |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [2] |
| Primary Application | PROTAC Linker |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve either a Williamson ether synthesis to construct the PEG backbone followed by functional group manipulation, or the acylation of a pre-formed amino-PEGylated alcohol. Below are detailed protocols for two plausible synthetic pathways.
Method 1: Williamson Ether Synthesis Approach
This method builds the molecule by first creating the ether linkage.
Experimental Workflow:
Detailed Protocol:
-
Step 1: Preparation of the Alkoxide. To a solution of N-(2-hydroxyethyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Step 2: Williamson Ether Synthesis. Cool the reaction mixture back to 0 °C and add a solution of 2-bromoethanol (1.2 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (gradient elution, e.g., 0-10% methanol in dichloromethane) to afford this compound.
Hypothetical Quantitative Data:
| Step | Reactant | Moles (mmol) | Yield (%) | Purity (%) |
| 1 & 2 | N-(2-hydroxyethyl)acetamide | 10 | - | - |
| 3 | This compound | - | 65 | >95 (by NMR) |
Method 2: Acylation and Bromination Approach
This alternative route involves forming the amide bond first, followed by the introduction of the bromo group.
Experimental Workflow:
Detailed Protocol:
-
Step 1: Acetylation. To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-(2-(2-hydroxyethoxy)ethyl)acetamide, which can be used in the next step without further purification.
-
Step 2: Bromination. Dissolve the crude N-(2-(2-hydroxyethoxy)ethyl)acetamide from the previous step in anhydrous DCM and cool to 0 °C. Slowly add phosphorus tribromide (PBr3) (0.5 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Step 3: Work-up and Purification. Cautiously pour the reaction mixture onto ice water and extract with DCM (3 x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Hypothetical Quantitative Data:
| Step | Reactant | Moles (mmol) | Yield (%) | Purity (%) |
| 1 | 2-(2-aminoethoxy)ethanol | 10 | 90 (crude) | - |
| 2 & 3 | N-(2-(2-hydroxyethoxy)ethyl)acetamide | 9 | 70 | >95 (by HPLC) |
Characterization Data (Illustrative)
As specific early studies with detailed characterization are not publicly available, the following are representative data based on the structure of this compound and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.5-7.0 (br s, 1H, NH), 3.81 (t, 2H, CH₂Br), 3.65-3.55 (m, 6H, PEG CH₂'s), 3.45 (q, 2H, CH₂NH), 2.05 (s, 3H, COCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 170.5 (C=O), 71.0, 70.5, 69.5 (PEG CH₂'s), 40.0 (CH₂NH), 30.5 (CH₂Br), 23.5 (COCH₃) |
| FT-IR (neat) | ν (cm⁻¹): 3300 (N-H stretch), 2920, 2870 (C-H stretch), 1650 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1100 (C-O stretch), 650 (C-Br stretch) |
| Mass Spectrometry (ESI+) | m/z: 254.04 [M+H]⁺, 256.04 [M+H+2]⁺ (isotopic pattern for Br) |
Early Applications and Signaling Pathways
The primary utility of this compound in early studies is as a linker in the construction of PROTACs. The bromoacetamide moiety serves as a reactive handle for conjugation to a ligand for a target protein of interest (POI), often through reaction with a thiol group on the ligand. The acetamide end can be part of the linker structure that connects to the E3 ligase ligand.
PROTAC Mechanism of Action:
In this pathway, the PROTAC molecule, incorporating the this compound linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length and flexibility, provided by the PEG2 unit, are crucial for the stability and efficiency of this ternary complex formation.
Conclusion
This compound is a key building block in the development of PROTACs, a promising new class of therapeutics. While detailed early studies on this specific molecule are not widely published, its synthesis can be reliably achieved through established chemical transformations such as Williamson ether synthesis or acylation followed by bromination. The illustrative protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related PEGylated linkers. The continued exploration of such bifunctional molecules is expected to drive further innovation in the field of targeted protein degradation.
References
An In-depth Technical Guide on the Core Principles of PEGylation with Acetamido-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and Acetamido-PEG2-Br
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. This process involves the covalent attachment of PEG chains to proteins, peptides, or small molecules, which can improve their pharmacokinetic and pharmacodynamic profiles. Key benefits of PEGylation include increased hydrodynamic size, leading to reduced renal clearance and extended circulation half-life, enhanced solubility, and shielding from proteolytic enzymes and the host's immune system.
This compound is a heterobifunctional PEG linker that plays a crucial role in the synthesis of complex biomolecules, most notably in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). This linker contains two key functional groups:
-
Bromoacetamide Group: This is a reactive moiety that specifically and covalently conjugates to sulfhydryl (-SH) groups found on cysteine residues of proteins and peptides through a thiol-alkylation reaction.[1] The bromide ion is an excellent leaving group, facilitating this nucleophilic substitution.[1][2][3][4]
-
Acetamido Group: This group can be part of a larger molecular scaffold or can be further modified. In the context of PROTACs, the other end of the PEG chain is typically attached to a ligand for an E3 ubiquitin ligase.
The short, discrete PEG2 linker component enhances the aqueous solubility of the resulting conjugate.
Core Principle: Cysteine-Directed Conjugation
The fundamental principle of PEGylation with this compound lies in its specific reactivity towards cysteine residues. The bromoacetamide group undergoes a nucleophilic substitution reaction with the deprotonated thiol group (thiolate) of a cysteine residue, forming a stable thioether bond.
Reaction Mechanism:
-
Thiol Deprotonation: The reaction is pH-dependent, as the thiol group of cysteine (pKa ~8.5) needs to be in its nucleophilic thiolate form. The reaction is typically carried out at a pH slightly below or near the pKa to ensure a sufficient concentration of the thiolate anion while maintaining protein stability.
-
Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the bromine atom of the bromoacetamide group.
-
Bromide Displacement: The bromide ion, being a good leaving group, is displaced, resulting in the formation of a stable carbon-sulfur (thioether) bond.
This cysteine-specific conjugation allows for site-selective modification of proteins, which is particularly advantageous when a protein has a limited number of accessible cysteine residues or when a cysteine has been engineered into a specific location.
Application in PROTACs
This compound is frequently utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
A PROTAC molecule generally consists of three components:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase (the "anchor").
-
A linker that connects the warhead and the anchor.
This compound serves as a building block for this linker. For instance, a warhead containing a cysteine-reactive "hook" can be conjugated to a PROTAC scaffold containing the this compound moiety. The PEG linker itself plays a crucial role in a PROTAC's efficacy by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and composition of the linker are critical parameters that require optimization for each specific target and E3 ligase pair. PEG linkers are often favored due to their ability to enhance solubility and provide flexibility.
Experimental Protocols
Materials:
-
Cysteine-containing protein/peptide of interest
-
This compound
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5
-
Reducing agent (optional, for proteins with disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: e.g., L-cysteine or β-mercaptoethanol
-
Purification system: e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical instruments: e.g., LC-MS system
Protocol for Conjugation:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein/peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 2-10 fold molar excess of TCEP and incubate at room temperature for 1-2 hours. Note: TCEP is preferred as it does not contain a thiol group that could react with the bromoacetamide linker.
-
-
Linker Preparation:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a high concentration (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution to achieve a 5-20 fold molar excess of the linker over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in a 5-10 fold molar excess over the initial amount of this compound to react with any unreacted linker. Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated protein from unreacted protein, excess linker, and quenching reagent using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules.
-
Reverse-Phase HPLC (RP-HPLC): Can be used for purification and analysis, especially for smaller peptides.
-
-
Protocol for Characterization:
-
Mass Spectrometry (MS):
-
Use LC-MS to confirm the identity and purity of the conjugate. The mass of the conjugate should be the mass of the protein plus the mass of the attached this compound linker (approximately 253.1 Da).
-
Tandem MS (MS/MS) can be used to identify the site of PEGylation by fragmenting the protein and identifying the modified cysteine-containing peptide.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use analytical SEC-HPLC or RP-HPLC to assess the purity of the conjugate and quantify the amount of unreacted protein.
-
Quantitative Data Presentation
Since specific quantitative data for this compound is not available in the public domain, the following tables present representative data for PROTACs, which is the primary application of this linker. This data illustrates the key parameters used to evaluate PROTAC efficacy.
Table 1: Representative Efficacy of PROTACs with PEG Linkers in Cell-Based Assays
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | BRD4 | VHL | 4-PEG units | < 0.5 | > 90 | H661 | |
| PROTAC B | SMARCA2 | VHL | PEG | 300 | 65 | MV-4-11 | |
| PROTAC C | CRBN | CRBN | 8-atom PEG | - | > 90 | HEK293T | |
| PROTAC D | TBK1 | VHL | 21-atom alkyl/ether | 3 | 96 | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16BrNO3 | |
| Molecular Weight | 254.12 g/mol | |
| Appearance | Liquid | - |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | - |
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
Ubiquitin-Proteasome Pathway
Caption: The ubiquitin-proteasome pathway for targeted protein degradation.
Experimental Workflow for Cysteine-Directed PROTAC Synthesis and Evaluation
Caption: A generalized experimental workflow for the synthesis and evaluation of a cysteine-directed PROTAC.
References
The Strategic Role of the Acetamido Group in Acetamido-PEG2-Br: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the various linkers utilized, Acetamido-PEG2-Br has emerged as a valuable building block. This in-depth technical guide elucidates the multifaceted role of the terminal acetamido group in this linker, providing a comprehensive resource for researchers in drug discovery and development.
Core Components and Their Fundamental Roles
This compound is a heterobifunctional linker comprised of three key moieties, each contributing distinct properties to the overall molecule.
-
Bromo Group (-Br): This functional group serves as the reactive handle for conjugation. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the covalent attachment of the linker to a ligand for the protein of interest (POI) or the E3 ligase. The bromine atom is a good leaving group, facilitating efficient conjugation under appropriate reaction conditions.
-
PEG2 Linker (-OCH2CH2OCH2CH2-): The short, hydrophilic diethylene glycol (PEG2) spacer is crucial for modulating the physicochemical properties of the resulting PROTAC. Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance aqueous solubility, improve cell permeability, and optimize the spatial orientation between the two ends of the PROTAC, which is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The flexibility of the PEG chain can also play a role in achieving the optimal conformation for ubiquitination and subsequent degradation.[]
-
Acetamido Group (CH3CONH-): The terminal acetamido group, an amide formed from acetic acid and an amine, plays a subtle yet significant role in fine-tuning the properties of the linker and the final PROTAC molecule. Its influence extends to solubility, biocompatibility, and potential interactions within the biological milieu.
The Pivotal Functions of the Acetamido Group
While the bromo and PEG components provide the primary reactive and spacing functions, the acetamido group offers several key advantages that make this compound a strategic choice in PROTAC design.
Enhanced Solubility and Physicochemical Properties
The acetamido group contributes to the overall hydrophilicity of the linker. While the PEG chain is the primary driver of water solubility, the polar amide bond of the acetamido group can participate in hydrogen bonding with water molecules, further enhancing the aqueous solubility of the PROTAC.[4] This is a critical attribute, as many PROTACs, due to their high molecular weight and often lipophilic ligands, suffer from poor solubility, which can hinder their biological evaluation and therapeutic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16BrNO3 | [5] |
| Molecular Weight | 254.12 g/mol | |
| Solubility | 10 mM in DMSO |
Modulation of Hydrogen Bonding and Ternary Complex Stability
The amide functionality of the acetamido group can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). This capability can influence the conformation of the linker and its interactions with the target protein and the E3 ligase. While specific structural data for PROTACs containing this compound is limited, the potential for additional hydrogen bonding interactions could contribute to the stability of the ternary complex, a key factor for efficient protein degradation.
Biocompatibility and Reduced Non-Specific Interactions
N-acetylation is a common biological modification of proteins. The presence of an acetamido group at the terminus of the PEG linker may mimic this natural modification, potentially leading to improved biocompatibility and reduced immunogenicity of the resulting PROTAC. Furthermore, by capping the terminal amine, the acetamido group neutralizes the positive charge that would be present on a primary amine at physiological pH. This can be advantageous in reducing non-specific electrostatic interactions with negatively charged cellular components, such as the cell membrane, which could otherwise lead to off-target effects or poor cellular uptake.
Experimental Protocols and Methodologies
The utility of this compound lies in its straightforward application in the synthesis of PROTACs. Below are generalized protocols for its use in bioconjugation.
General Protocol for Conjugation of this compound to a Phenolic or Thiol-Containing Ligand
This protocol describes a typical nucleophilic substitution reaction to attach the linker to a warhead or E3 ligase ligand.
Materials:
-
This compound
-
Ligand containing a nucleophilic group (e.g., phenol, thiol, or amine)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Inorganic base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Dissolve the ligand (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophilic group.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
-
Characterize the purified product by NMR and MS to confirm its identity and purity.
Characterization of the Conjugated Product
Thorough characterization is essential to confirm the successful synthesis of the PROTAC intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the covalent attachment of the linker to the ligand. The appearance of characteristic peaks corresponding to the acetamido group (a singlet for the methyl protons around 2.0 ppm and a broad signal for the NH proton) and the PEG chain (multiplets in the 3.5-4.0 ppm region) in the spectrum of the purified product, along with the expected shifts in the signals of the ligand, confirms the conjugation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized conjugate, confirming its elemental composition.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Characterization
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with Acetamido-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) and other modified antibody therapeutics represent a rapidly growing class of biopharmaceuticals. The precise and stable attachment of molecules such as polyethylene glycol (PEG) moieties is critical to modifying their pharmacokinetic profiles, improving solubility, and reducing immunogenicity. This document provides a detailed protocol for the conjugation of antibodies with Acetamido-PEG2-Br, a thiol-reactive linker.
The protocol leverages the specific reaction between the bromoacetyl group of the linker and the sulfhydryl groups of cysteine residues on the antibody. To achieve site-specific conjugation, the antibody's interchain disulfide bonds are first partially reduced to generate free thiols. This method allows for a controlled conjugation process, resulting in a more homogeneous product. Subsequent purification and characterization steps are essential to ensure the quality, stability, and efficacy of the final antibody conjugate.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the conjugation of a monoclonal antibody (mAb) with a bromoacetyl-activated PEG linker following the protocols outlined below. These values are representative and may vary depending on the specific antibody, linker, and reaction conditions.
| Parameter | Typical Value | Method of Analysis |
| Conjugation Efficiency | > 90% | SDS-PAGE |
| PEG-to-Antibody Ratio (PAR) | 1.8 - 2.2 | Mass Spectrometry (MS) |
| Final Conjugate Purity | > 95% Monomer | Size Exclusion Chromatography (SEC-HPLC)[1] |
| Antibody Recovery | 70 - 85% | UV-Vis Spectroscopy (A280) |
| Free Thiol Content (Post-Conjugation) | < 5% | Ellman's Test |
Signaling Pathways and Logical Relationships
Experimental Workflow for Antibody Conjugation
The overall workflow for the conjugation of an antibody with this compound is depicted below. The process begins with the reduction of the antibody to expose free thiol groups, followed by the conjugation reaction, and concludes with purification and characterization of the final conjugate.
References
Application Notes and Protocols for Acetamido-PEG2-Br in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetamido-PEG2-Br as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[4][5]
This compound is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. PEG linkers are known for their hydrophilicity, which can enhance the aqueous solubility and bioavailability of PROTAC molecules. The flexible nature of the PEG chain can also provide the necessary spatial orientation for the two ligands to effectively engage their respective protein targets, facilitating the formation of a productive ternary complex. The bromo- and acetamido- functionalities of this compound offer versatile handles for covalent attachment to POI ligands and E3 ligase ligands during PROTAC synthesis.
These application notes provide detailed protocols for the synthesis of a hypothetical PROTAC, designated as PROTAC-X , using this compound, and subsequent characterization of its biological activity.
Signaling Pathway of PROTAC Action
PROTACs mediate the degradation of a target protein by inducing its ubiquitination. This process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of additional POI molecules.
Experimental Protocols
Protocol 1: Synthesis of PROTAC-X using this compound
This protocol describes a general two-step synthesis of a hypothetical PROTAC-X, where an amine-containing POI ligand (POI-NH2) is first coupled to this compound, followed by conjugation to a carboxyl-containing E3 ligase ligand (E3-COOH).
Materials:
-
POI-NH2 (Protein of Interest Ligand with an amine handle)
-
This compound
-
E3-COOH (E3 Ligase Ligand with a carboxylic acid handle)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (ACN)
-
Potassium Carbonate (K2CO3)
-
Reversed-phase preparative HPLC
-
LC-MS system
Procedure:
Step 1: Coupling of POI-NH2 with this compound
-
Dissolve POI-NH2 (1.0 eq) and this compound (1.2 eq) in anhydrous ACN.
-
Add K2CO3 (3.0 eq) to the mixture.
-
Stir the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, filter to remove solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate, POI-PEG2-Acetamide.
Step 2: Coupling of POI-PEG2-Acetamide with E3-COOH
-
Dissolve E3-COOH (1.0 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add a solution of POI-PEG2-Acetamide (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC-X by reversed-phase preparative HPLC.
-
Confirm the identity and purity of PROTAC-X by LC-MS and NMR.
Protocol 2: Target Protein Degradation Assay by Western Blot
This protocol is used to determine the efficacy of PROTAC-X in degrading the target protein in a cellular context. Key parameters derived from this assay are the DC50 (concentration of PROTAC-X that causes 50% degradation of the POI) and Dmax (the maximum percentage of protein degradation).
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC-X stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation: Plot the percentage of degradation against the logarithm of the PROTAC-X concentration to determine the DC50 and Dmax values.
Protocol 3: Target Protein Ubiquitination Assay
This assay confirms that the PROTAC-X-mediated protein degradation occurs via the ubiquitin-proteasome pathway by detecting an increase in the ubiquitinated form of the POI.
Materials:
-
Cell line expressing the POI
-
PROTAC-X stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as listed in Protocol 2
Procedure:
-
Cell Treatment: Treat cells with PROTAC-X at a concentration near its DC50, a vehicle control, and a positive control (PROTAC-X + MG132) for a shorter duration (e.g., 2-4 hours). The proteasome inhibitor is added to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells using IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the anti-POI antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the POI and its binding partners.
-
Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.
-
Western Blotting: Perform Western blotting on the eluted samples as described in Protocol 2, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated POI. A high molecular weight smear above the expected band for the POI indicates polyubiquitination.
Protocol 4: Binary and Ternary Complex Binding Affinity Assays
Binding affinity assays are crucial to understand the interactions between PROTAC-X, the POI, and the E3 ligase. Fluorescence Polarization (FP) is a common method for this purpose.
Materials:
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., VCB complex for VHL)
-
Fluorescently labeled tracer ligand for the POI or E3 ligase
-
PROTAC-X
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure (Competitive FP for Binary Binding):
-
Prepare a solution of the purified protein (POI or E3 ligase) and its corresponding fluorescently labeled tracer at concentrations optimized for the FP assay.
-
In a microplate, add the protein-tracer solution to wells containing serial dilutions of PROTAC-X.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization.
-
The displacement of the fluorescent tracer by PROTAC-X will result in a decrease in polarization. Plot the FP signal against the PROTAC-X concentration to determine the binding affinity (Ki or IC50).
Procedure (Ternary Complex Formation): Assays like TR-FRET or Surface Plasmon Resonance (SPR) can provide more direct evidence and kinetics of ternary complex formation. These assays typically involve labeling one of the proteins and measuring the proximity-induced signal upon the addition of the PROTAC and the other protein.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Degradation Profile of PROTAC-X
| Parameter | Value |
|---|---|
| Cell Line | [Specify Cell Line] |
| DC50 (nM) | 15 |
| Dmax (%) | >95 |
| Timepoint (h) | 18 |
Table 2: Binding Affinities of PROTAC-X
| Assay Type | Binding Partner | KD or Ki (nM) |
|---|---|---|
| Binary Binding (FP) | Protein of Interest (POI) | 120 |
| Binary Binding (FP) | E3 Ligase | 250 |
| Ternary Complex (SPR) | POI + E3 Ligase | [Specify Value] |
| Cooperativity (α) | - | [Specify Value] |
(Note: The data presented in the tables are illustrative examples and will vary depending on the specific POI, E3 ligase, and cell line used.)
Conclusion
This compound is a valuable linker for the synthesis of PROTACs, offering a balance of hydrophilicity and flexibility that can contribute to potent protein degradation. The protocols outlined in these application notes provide a comprehensive framework for the synthesis and characterization of PROTACs utilizing this linker. Through systematic evaluation of degradation efficacy, mechanism of action, and binding affinities, researchers can effectively advance their PROTAC development programs for various therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Peptide Modification using Acetamido-PEG2-Br
Application Notes and Protocols for Site-Specific Protein Labeling with Acetamido-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a critical technique in basic research and drug development, enabling the attachment of various moieties to proteins to study their structure, function, and to develop novel therapeutics. Acetamido-PEG2-Br is a thiol-reactive labeling reagent that allows for the covalent attachment of a short polyethylene glycol (PEG) linker to cysteine residues on a protein surface. The bromoacetyl group specifically reacts with the sulfhydryl group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This process, often referred to as PEGylation, can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.
These application notes provide a comprehensive, step-by-step guide for the efficient and specific labeling of proteins with this compound, including protocols for protein preparation, the labeling reaction, purification of the conjugate, and quantitative analysis of the labeling efficiency.
Principle of Reaction
The labeling reaction is based on the alkylation of the thiol group of a cysteine residue by the bromoacetyl group of this compound. The reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-8.5), where the cysteine thiol is sufficiently nucleophilic to attack the electrophilic carbon of the bromoacetyl group, displacing the bromide ion.
Experimental Protocols
Materials and Reagents
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound
-
Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or DTT
-
Purification Columns: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Standard protein concentration assay reagents (e.g., BCA assay kit)
Step 1: Protein Preparation
-
Dissolve the protein: Prepare a solution of the protein of interest in Labeling Buffer at a concentration of 1-10 mg/mL.
-
Reduction of disulfide bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add a 10- to 20-fold molar excess of TCEP or DTT to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Crucial: Remove the reducing agent before proceeding to the labeling step. This can be achieved by dialysis against the Labeling Buffer or by using a desalting column.
-
Step 2: Labeling Reaction
-
Prepare this compound stock solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-50 mM.
-
Calculate the required volume of labeling reagent: A 10- to 50-fold molar excess of this compound over the protein is a good starting point for optimization. The optimal ratio will depend on the protein and the number of accessible cysteine residues.
-
Initiate the labeling reaction: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the PEG linker is attached to a light-sensitive moiety.
Step 3: Quenching the Reaction
-
Add quenching reagent: To stop the reaction, add a quenching reagent (2-Mercaptoethanol or DTT) to a final concentration that is in large excess (e.g., 50-fold) of the initial concentration of this compound.
-
Incubate: Incubate for 30 minutes at room temperature to ensure all unreacted this compound is consumed.
Step 4: Purification of the Labeled Protein
-
Remove excess reagent: Separate the labeled protein from unreacted this compound and the quenching reagent using a size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.[1]
-
SEC: This method separates molecules based on their size. The larger, PEGylated protein will elute before the smaller, unreacted labeling and quenching reagents.[1]
-
IEX: This method separates molecules based on their charge. PEGylation can alter the surface charge of a protein, which may allow for separation from the unlabeled protein.[1]
-
-
Buffer exchange: Equilibrate the chosen column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect and pool fractions: Collect the fractions containing the purified, labeled protein. Monitor the elution profile using UV absorbance at 280 nm.
Quantitative Data Analysis
The efficiency of the labeling reaction can be quantified by determining the degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule. Mass spectrometry is the most accurate method for this determination.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare the unlabeled and labeled protein samples for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer system (e.g., ammonium acetate).
-
Data Acquisition: Acquire mass spectra of both the unlabeled and labeled protein using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Analysis:
-
Determine the molecular weight of the unlabeled protein.
-
Determine the molecular weight of the labeled protein.
-
The mass shift corresponds to the mass of the attached this compound moiety. The molecular weight of this compound is approximately 254.12 g/mol . The mass of the attached label after reaction will be the molecular weight of this compound minus the mass of HBr (80.91 g/mol ), resulting in an expected mass increase of approximately 173.21 Da for each attached PEG linker.
-
The presence of multiple peaks in the mass spectrum of the labeled protein, separated by the mass of the PEG linker, indicates different degrees of labeling (e.g., +1 PEG, +2 PEG, etc.).
-
| Parameter | Unlabeled Protein | Labeled Protein (Expected) |
| Molecular Weight (Da) | MW_protein | MW_protein + (n * 173.21) |
| Degree of Labeling (n) | 0 | 1, 2, 3... |
Note: The actual observed mass shift should be used for the most accurate calculation of the degree of labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete reduction of disulfide bonds.- Insufficient molar excess of this compound.- Suboptimal reaction pH.- Protein precipitation. | - Ensure complete removal of reducing agent before labeling.- Increase the molar ratio of the labeling reagent to protein.- Optimize the pH of the Labeling Buffer (7.0-8.5).- Reduce the concentration of the organic solvent. |
| Non-specific Labeling | - Reaction pH is too high, leading to reaction with other nucleophilic residues. | - Maintain the reaction pH within the recommended range (7.0-8.5). |
| Protein Aggregation | - High concentration of organic solvent.- Unfavorable buffer conditions. | - Keep the volume of DMSO or DMF below 10% (v/v).- Screen different buffer compositions and ionic strengths. |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for labeling a protein with this compound and subsequent analysis.
Caption: Workflow for site-specific protein labeling and analysis.
References
Application of Acetamido-PEG2-Br in Drug Delivery Systems: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamido-PEG2-Br is a bifunctional linker molecule increasingly utilized in the design and synthesis of advanced drug delivery systems. Its structure, featuring an acetamido group, a two-unit polyethylene glycol (PEG) chain, and a terminal bromine atom, offers a versatile platform for the conjugation of therapeutic agents to targeting moieties. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins. The incorporation of the short PEG chain enhances the solubility and pharmacokinetic properties of the resulting drug conjugate, a critical consideration in drug development. This document provides a comprehensive overview of the application of this compound, with a focus on its use in PROTACs, and includes detailed experimental protocols and quantitative data to guide researchers in this field.
Core Application: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a crucial component of the linker, facilitating the assembly of the final PROTAC molecule.
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, leading to a potent and sustained therapeutic effect.
Case Study: ARV-771, a Pan-BET Degrader for Castration-Resistant Prostate Cancer
A prominent example of a clinically relevant PROTAC that incorporates a linker derived from a PEGylated structure is ARV-771. This molecule is a potent pan-BET (Bromodomain and Extra-Terminal domain) degrader developed for the treatment of castration-resistant prostate cancer (CRPC)[1]. ARV-771 is composed of a BET-binding moiety, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and a linker that connects them[1]. The linker's properties are critical for the efficacy of ARV-771.
Quantitative Data Summary
The following tables summarize the key quantitative data for ARV-771, demonstrating the potent activity achieved with a PROTAC utilizing a PEG-containing linker.
Table 1: In Vitro Degradation and Binding Affinity of ARV-771
| Parameter | Target Proteins | Cell Lines | Value | Reference |
| DC50 | BRD2, BRD3, BRD4 | 22Rv1, VCaP, LnCaP95 (CRPC) | < 5 nM | [1][2] |
| c-MYC IC50 | c-MYC (downstream effector) | 22Rv1 | < 1 nM | [1] |
| Kd | BRD2 (BD1/BD2) | Cell-free assay | 34 nM / 4.7 nM | |
| Kd | BRD3 (BD1/BD2) | Cell-free assay | 8.3 nM / 7.6 nM | |
| Kd | BRD4 (BD1/BD2) | Cell-free assay | 9.6 nM / 7.6 nM |
DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits a biological process by 50%. Kd: The dissociation constant, indicating the binding affinity of the molecule to its target.
Table 2: In Vivo Efficacy of ARV-771 in a 22Rv1 Mouse Xenograft Model
| Dosage | Administration | Duration | Outcome | Reference |
| 10 mg/kg | Daily subcutaneous injection | 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue | |
| 10 mg/kg | Daily subcutaneous injection | 14 days | >80% knockdown of BRD4 and c-MYC in tumors | |
| 30 mg/kg | Daily subcutaneous injection | - | Tumor regression |
Table 3: Physicochemical and Pharmacokinetic Properties of ARV-771
| Property | Value | Reference |
| Molecular Weight | 985 g/mol | |
| clogD @ pH 7.4 | 2.55 | |
| Aqueous Solubility (PBS) | 17.8 µM | |
| Plasma Concentration (at 8h post 10 mg/kg s.c. dose) | 1,200 ± 230 nM |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing an this compound linker, based on established methodologies in the field.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the key steps for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using this compound. This is a representative procedure and may require optimization for specific substrates.
Step 1: Conjugation of POI Ligand to this compound (Nucleophilic Substitution)
-
Materials:
-
POI ligand with a nucleophilic group (e.g., phenol or amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF under an inert atmosphere. b. Add the base (e.g., K2CO3, 3.0 eq) to the solution and stir for 30 minutes at room temperature. c. Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60 °C) and stir for 16-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to obtain the POI-Linker intermediate.
Step 2: Conjugation of E3 Ligase Ligand to the POI-Linker Intermediate (Amide Coupling)
-
Materials:
-
POI-Linker intermediate from Step 1
-
E3 Ligase Ligand with a carboxylic acid group (e.g., pomalidomide derivative)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Inert atmosphere
-
-
Procedure: a. The acetamido group on the linker needs to be deprotected to reveal a primary amine if it was initially protected. In the case of this compound, the acetamido group is generally stable, and the terminal bromine is the reactive site for the first conjugation. The synthesis strategy may involve a different starting material with a protected amine if the E3 ligase ligand is to be attached first. For this example, we assume a different linker with a protected amine was used initially, and now we are coupling the E3 ligase ligand. b. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere. c. Add the coupling reagent (e.g., HATU, 1.2 eq) and base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. d. Add a solution of the deprotected POI-Linker intermediate (amine, 1.1 eq) in anhydrous DMF to the reaction mixture. e. Stir the reaction at room temperature for 4-12 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine. h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. i. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Protein Degradation Assay (Western Blotting)
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
-
Cell Culture and Treatment: a. Seed the target cancer cell line (e.g., 22Rv1 for BET proteins) in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting: a. Normalize the protein samples to the same concentration and add Laemmli sample buffer. b. Denature the samples by heating at 95 °C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C. g. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable and versatile linker for the construction of complex drug delivery systems, most notably PROTACs. The case study of ARV-771 highlights the potential of PROTACs developed with PEG-containing linkers to achieve potent and selective protein degradation, leading to significant anti-tumor efficacy in preclinical models. The provided protocols offer a foundational guide for researchers aiming to synthesize and evaluate their own PROTAC molecules. As the field of targeted protein degradation continues to expand, the rational design and application of linkers like this compound will remain a critical factor in the development of next-generation therapeutics.
References
Application Notes and Protocols for Acetamido-PEG2-Br as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1][2] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of an ADC.[3][4] An ideal linker must be stable in systemic circulation to prevent premature drug release and ensure that the potent payload is delivered specifically to the target cancer cells.[5]
This document provides detailed application notes and protocols for the use of Acetamido-PEG2-Br, a short-chain, hydrophilic polyethylene glycol (PEG) linker, in the development of ADCs. While primarily documented as a PROTAC linker, its structural characteristics offer potential benefits for ADC design. The incorporation of a discrete PEG unit can improve the physicochemical properties of an ADC, particularly when conjugating hydrophobic payloads. These notes will serve as a comprehensive guide for researchers exploring the use of short PEG linkers to optimize ADC performance.
Application Notes: The Role of a Short PEG Linker
The this compound linker possesses two key features: an acetamido group and a two-unit PEG chain terminating in a bromo group. The PEG chain imparts hydrophilicity, which can help mitigate aggregation issues often associated with hydrophobic payloads and improve the overall solubility of the ADC.
Key Characteristics and Potential Impact:
-
Hydrophilicity: The PEG component increases the water solubility of the linker-payload complex, which can facilitate conjugation in aqueous buffers and prevent aggregation of the final ADC product. This is particularly advantageous for achieving higher drug-to-antibody ratios (DARs) with hydrophobic drugs.
-
Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK properties of biologics. Even a short PEG chain can create a "hydration shell" around the payload, potentially reducing non-specific clearance and prolonging circulation half-life compared to non-PEGylated linkers.
-
Stability and Homogeneity: The use of a discrete PEG linker like this compound, as opposed to polydisperse PEG mixtures, ensures the generation of more homogeneous ADCs. This leads to better batch-to-batch reproducibility and a more predictable safety and efficacy profile.
-
Conjugation Chemistry: The terminal bromine atom provides a handle for conjugation. While direct alkylation of antibody thiols is possible, a more common and controlled strategy involves converting the bromo group to a more reactive functional group, such as a maleimide, for subsequent conjugation to reduced cysteine residues on the antibody.
General Mechanism of Action of an ADC
The fundamental mechanism of action for an ADC involves several key steps, beginning with target recognition and culminating in payload-induced cell death. The linker's role is to keep the potent payload attached to the antibody until it reaches the target cell's lysosome.
Caption: General mechanism of action for an antibody-drug conjugate.
Data Presentation: Impact of Short PEG Linkers on ADC Performance
Table 1: Effect of Short PEG Linker Length on ADC Pharmacokinetics (Rat Model)
| Linker | Average DAR | Clearance (mL/day/kg) | Reference |
|---|---|---|---|
| No PEG | 8 | ~15 | |
| PEG2 | 8 | ~10 | |
| PEG4 | 8 | ~7 | |
| PEG8 | 8 | ~5 |
Data is illustrative and compiled from studies on different ADC constructs.
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linkers
| ADC Construct | Target Cell Line | Linker Type | IC50 (ng/mL) | Reference |
|---|---|---|---|---|
| Affibody-MMAE | NCI-N87 (HER2+) | No PEG (SMCC) | 1.2 | |
| Affibody-MMAE | NCI-N87 (HER2+) | PEG4K | 5.4 (4.5-fold increase) | |
| Affibody-MMAE | NCI-N87 (HER2+) | PEG10K | 27.0 (22.5-fold increase) |
Note: Longer PEG chains can sometimes reduce in vitro potency, a trade-off that may be compensated by improved in vivo performance.
Table 3: In Vivo Efficacy of ADCs with Short PEG Linkers in Xenograft Models
| ADC | Dosing | Tumor Model | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Trastuzumab-MMAE | Single Dose | NCI-N87 Gastric | 85 | |
| ADC with mPEG24 | Single Dose | Trop-2 Positive | >90 |
Efficacy is highly dependent on the antibody, payload, tumor model, and DAR.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of an ADC using a short PEG linker derived from this compound.
ADC Synthesis and Purification Workflow
This workflow outlines the key steps for producing a purified ADC. A critical preliminary step is the modification of the this compound linker to introduce a maleimide group, enabling efficient and specific conjugation to antibody thiols.
Caption: Workflow for ADC synthesis and purification.
Protocol 4.1.1: ADC Conjugation (via Thiol-Maleimide Chemistry)
This protocol assumes the bromo group of this compound has been converted to a maleimide group and pre-conjugated to the desired payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Acetamido-PEG2-Maleimide-Payload construct dissolved in DMSO.
-
PBS, pH 7.4.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Allow the reduced antibody solution to cool to room temperature.
-
Immediately add the Acetamido-PEG2-Maleimide-Payload solution (in DMSO) to the reduced antibody. A typical starting point is a 5 to 10-fold molar excess of the linker-payload over the antibody. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation, protected from light.
-
-
Quenching:
-
Stop the reaction by adding a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to cap any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using an SEC column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC peak, as monitored by UV absorbance at 280 nm.
-
Pool the relevant fractions and concentrate if necessary using a centrifugal filter device.
-
ADC Characterization Protocols
Protocol 4.2.1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the payload (e.g., λ_max_drug).
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients (ε) and the Beer-Lambert law.
-
Correct the absorbance at 280 nm for the contribution of the payload.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Protocol 4.2.2: Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)
-
Inject the purified ADC onto an analytical SEC column (e.g., TSKgel G3000SWxl) equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Monitor the elution profile at 280 nm.
-
The percentage of monomeric ADC, high molecular weight aggregates, and low molecular weight fragments can be determined by integrating the areas of the respective peaks. A high-purity ADC preparation should show a predominant monomer peak (>95%).
In Vitro Cytotoxicity Assay Workflow
This workflow describes the process of evaluating the potency of the ADC on cancer cells.
Caption: Workflow for in vitro cytotoxicity testing of an ADC.
Protocol 4.3.1: MTT Assay for Cell Viability
Materials:
-
Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468) cancer cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Purified ADC, unconjugated antibody, and free payload.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated wells as a negative control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using nonlinear regression analysis (e.g., in GraphPad Prism).
Pharmacokinetics (PK) Study Workflow
This workflow outlines the steps for assessing the in vivo stability and clearance of the ADC.
Caption: Workflow for a pharmacokinetic study of an ADC.
Protocol 4.4.1: Rodent Pharmacokinetic Study
Materials:
-
Healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Purified ADC solution in a sterile vehicle (e.g., PBS).
-
Blood collection supplies (e.g., heparinized capillaries).
-
ELISA-based kit for quantifying the total antibody.
Procedure:
-
Administration: Administer the ADC via a single intravenous (IV) bolus dose (e.g., 3-5 mg/kg) into the tail vein of the animals.
-
Blood Sampling: Collect blood samples (e.g., ~50 µL) from the saphenous or tail vein at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days, 21 days) post-injection.
-
Plasma Preparation: Isolate plasma by centrifuging the blood samples. Store plasma at -80°C until analysis.
-
Quantification: Determine the concentration of the total antibody (representing the ADC) in the plasma samples using a validated sandwich ELISA method.
-
Data Analysis: Plot the plasma concentration-time curve. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
In Vivo Antitumor Efficacy Study Workflow
This workflow details the evaluation of the ADC's therapeutic effect in a tumor-bearing animal model.
References
Application Notes and Protocols for Bioconjugation using Acetamido-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamido-PEG2-Br is a heterobifunctional linker containing a bromoacetamide group and a short polyethylene glycol (PEG) spacer. This reagent is a valuable tool in bioconjugation, enabling the covalent attachment of the PEG moiety to various biomolecules. The bromoacetamide group is a reactive electrophile that readily undergoes nucleophilic substitution with soft nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides. This site-specific modification is crucial in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2]
The integrated PEG2 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4] The terminal functional group on the other end of the PEG linker can vary, allowing for subsequent conjugation to other molecules of interest, such as small molecule drugs, imaging agents, or other biomolecules. This document provides detailed application notes and protocols for the use of this compound in bioconjugation.
Principle of Reaction
The primary application of this compound is the alkylation of sulfhydryl groups, typically from cysteine residues in proteins or peptides. The reaction proceeds via an SN2 mechanism where the nucleophilic sulfur atom of the thiol attacks the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond. The reaction is most efficient at a pH range of 7.5-8.5, where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form.
Diagram 1: Reaction of this compound with Cysteine
Caption: SN2 reaction of this compound with a cysteine residue.
Applications
-
Site-Specific Protein Modification: The high reactivity of the bromoacetamide group towards cysteine allows for the site-specific modification of proteins, provided that a free cysteine residue is available and accessible. This is particularly useful for proteins where modification of lysine residues could impact their biological activity.
-
Antibody-Drug Conjugate (ADC) Development: this compound can be used as a linker to attach cytotoxic drugs to monoclonal antibodies. By engineering cysteine residues at specific sites on the antibody, a homogeneous population of ADCs with a defined drug-to-antibody ratio (DAR) can be produced.
-
PROTAC Synthesis: As a PEG-based PROTAC linker, this compound can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] This bifunctional molecule then recruits the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
-
Surface Functionalization: Biomolecules modified with this compound can be used to functionalize surfaces, such as those of nanoparticles or microarrays, for various diagnostic and research applications.
Experimental Protocols
Protocol 1: General Procedure for Protein Thiol Alkylation
This protocol describes a general method for conjugating this compound to a protein containing one or more accessible cysteine residues.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system
-
Amicon Ultra centrifugal filter units (optional)
Reagent Preparation:
-
Protein Solution: Prepare a solution of the protein at a concentration of 1-5 mg/mL in PBS. If the protein has intramolecular disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
Conjugation Reaction:
-
If the protein solution was treated with TCEP, remove the excess reducing agent using a desalting column equilibrated with PBS.
-
Adjust the pH of the protein solution to 7.5-8.5 using a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.5).
-
Add the this compound stock solution to the protein solution to achieve a 5-20 fold molar excess of the linker over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light if the final conjugate is light-sensitive.
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
Purification of the Conjugate:
-
Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC) or by using a desalting column.
-
The protein conjugate can be concentrated using a centrifugal filter unit if necessary.
Characterization:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in mass corresponding to the mass of the attached Acetamido-PEG2- moiety (254.12 Da minus HBr) will be observed.
-
The purity of the conjugate can be assessed by SDS-PAGE and HPLC.
Diagram 2: Experimental Workflow for Protein Conjugation
Caption: Workflow for protein conjugation with this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Protein Conjugation with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of available thiols and should be optimized. |
| pH | 7.5 - 8.5 | Essential for deprotonation of the thiol group to the more reactive thiolate. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can minimize protein degradation. |
| Reaction Time | 2 - 16 hours | Longer incubation times may be required at lower temperatures. |
| Solvent for Linker | Anhydrous DMF or DMSO | Ensure the solvent is anhydrous to prevent hydrolysis of the linker. |
Table 2: Hypothetical Characterization Data for a Model Protein Conjugate
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Degree of Labeling |
| Unconjugated Protein | 25,000 | 25,000.5 | - | 0 |
| Conjugated Protein | 25,173.1 | 25,173.8 | +173.3 | 1 |
Note: The mass shift corresponds to the addition of one Acetamido-PEG2- moiety (C8H15NO3), with a mass of 173.2 Da.
Application in PROTAC Development
In the context of PROTACs, this compound serves as a building block for the linker that connects the two targeting ligands. The bromoacetamide end can be reacted with a thiol-containing handle on one of the ligands, while the other end of the PEG linker would be functionalized to react with the second ligand.
Diagram 3: Structure of a PROTAC using a PEG Linker
Caption: Schematic of a PROTAC molecule with a PEG linker.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Insufficiently reduced protein; Incorrect pH; Inactive linker | Ensure complete reduction of disulfides with fresh TCEP; Verify the pH of the reaction buffer is between 7.5 and 8.5; Use a freshly prepared stock solution of this compound. |
| Protein Precipitation | High concentration of organic solvent; Protein instability | Minimize the volume of the linker stock solution added; Perform the reaction at 4°C; Screen different buffer conditions. |
| Non-specific Labeling | Reaction pH is too high | Lower the reaction pH to below 8.5 to minimize reaction with other nucleophilic residues like lysine. |
For research use only. Not for use in diagnostic procedures. The information provided is for guidance only and may require optimization for your specific application.
References
Application Notes and Protocols for the Purification of Acetamido-PEG2-Br Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein modification with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's solubility, stability, and pharmacokinetic profile while reducing its immunogenicity. Acetamido-PEG2-Br is a short, discrete PEG linker containing an acetamido group and a terminal bromide. The bromoacetamide functionality allows for selective conjugation to thiol groups on cysteine residues. Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired conjugated protein, unreacted protein, excess PEG linker, and potentially multi-PEGylated species or isomers. Therefore, a robust purification strategy is critical to isolate the desired conjugate for downstream applications and ensure product safety and efficacy.
This document provides detailed application notes and experimental protocols for the purification of proteins conjugated with this compound, focusing on common chromatographic techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reverse Phase Chromatography (RPC).
Purification Strategies Overview
The purification of this compound conjugated proteins involves a multi-step approach to remove impurities and isolate the desired product. A typical workflow involves an initial capture step followed by one or more polishing steps to achieve high purity. The choice of purification technique depends on the physicochemical properties of the target protein and the nature of the impurities.
Size Exclusion Chromatography (SEC)
Application Note:
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[1] This technique is highly effective as an initial purification step to remove excess, low-molecular-weight this compound linker and any high-molecular-weight protein aggregates that may have formed during the conjugation reaction. Due to the relatively small size of the this compound linker, the change in the hydrodynamic radius of the protein upon single conjugation may be minimal. Therefore, SEC is less likely to resolve the conjugated protein from the unreacted protein but is excellent for buffer exchange and removing significantly different-sized impurities.
Data Presentation: SEC Parameters
| Protein (MW) | Linker | Column | Mobile Phase | Flow Rate (mL/min) | Purity (%) | Yield (%) | Reference |
| Lysozyme (14.3 kDa) | mPEG-CHO (10 kDa) | TSKgel G3000SWXL | 0.1 M Phosphate, 0.1 M Na2SO4, pH 6.7 | 1.0 | >95 | ~90 | [2] |
| G-CSF (18.8 kDa) | PEG (20 kDa) | Agilent AdvanceBio SEC | Aqueous Buffer | 0.5 | >99 | Not Reported | [3] |
| Model Protein (19 kDa) | mPEG-aldehyde (20 kDa) | Superdex 200 | Not Specified | 0.5 | Not Reported | Not Reported | [4][5] |
| Fab Fragment (~50 kDa) | 8-arm PEG (40 kDa) | TSKgel G4000SWXL | 20 mM Sodium Phosphate, 300 mM NaCl, pH 6.2 | 0.5 | >98 | ~85 |
Experimental Protocol: SEC Purification
-
Column Preparation: Equilibrate the SEC column (e.g., Superdex 200 or similar) with at least two column volumes of a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) at a flow rate recommended by the manufacturer.
-
Sample Preparation: Concentrate the conjugation reaction mixture if necessary. Filter the sample through a 0.22 µm syringe filter to remove any precipitates.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The first major peak typically corresponds to aggregates, the second to the protein (conjugated and unconjugated), and later eluting peaks to the excess PEG linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to determine which fractions contain the protein and to assess the removal of aggregates and excess linker. Pool the relevant fractions.
Ion Exchange Chromatography (IEX)
Application Note:
Ion Exchange Chromatography (IEX) separates proteins based on their net surface charge. The conjugation of this compound to a cysteine residue will likely have a minimal direct impact on the overall charge of the protein, as the linker itself is neutral. However, the PEG chain can shield charged residues near the conjugation site, leading to a subtle change in the protein's isoelectric point (pI) and its interaction with the IEX resin. This subtle difference can be exploited to separate the conjugated protein from the unreacted protein. Cation exchange chromatography is often effective for purifying PEGylated proteins.
Data Presentation: IEX Parameters
| Protein | Linker | Column Type | Binding Buffer (A) | Elution Buffer (B) | Gradient | Purity (%) | Yield (%) | Reference |
| Lysozyme | mPEG-aldehyde (10 kDa) | TSKgel SP-5PW | 25 mM Phosphate, 0.1 M Na2SO4, pH 6.0 | Buffer A + 0.5 M NaCl | Linear | >95 | ~80 | |
| scFv | PEG (various MW) | Cation Exchange | Not Specified | Not Specified | Not Specified | ~95 | Not Reported | |
| Lysozyme | Branched PEG | Strong Cation Exchange | Not Specified | Not Specified | Linear Salt Gradient | Isomer Separation | Not Reported | |
| Ribonuclease A | Branched PEG | Strong Cation Exchange | Not Specified | Not Specified | Linear Salt Gradient | Isomer Separation | Not Reported |
Experimental Protocol: IEX Purification
-
Column and Buffer Selection: Choose a cation or anion exchange column based on the pI of the protein. For a protein with a pI > 7, a cation exchanger is typically used, and for a pI < 7, an anion exchanger. Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B).
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Buffer A.
-
Sample Preparation: If necessary, perform a buffer exchange of the sample from the previous purification step into Buffer A using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline, indicating that all unbound material has been removed.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The conjugated protein may elute at a slightly different salt concentration than the unreacted protein.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure conjugated protein. Pool the desired fractions.
Hydrophobic Interaction Chromatography (HIC)
Application Note:
Hydrophobic Interaction Chromatography (HIC) separates proteins based on differences in their surface hydrophobicity. The acetamido group in the this compound linker may slightly increase the hydrophobicity of the protein surface. This change, although subtle, can be sufficient for separation by HIC. Proteins are loaded onto the HIC column in a high-salt buffer, which promotes hydrophobic interactions, and are eluted by decreasing the salt concentration.
Data Presentation: HIC Parameters
| Protein | Linker | Column Type | Binding Buffer (A) | Elution Buffer (B) | Gradient | Purity (%) | Yield (%) | Reference |
| Lysozyme | PEG (various MW) | Phenyl Sepharose | High Salt (e.g., 1.5 M (NH4)2SO4) | Low Salt (e.g., no salt) | Decreasing Salt | Polishing Step | Not Reported | |
| Various Proteins | N/A | Various | High Salt | Low Salt | Decreasing Salt | General Method | Not Reported | |
| Monoclonal Antibodies | N/A | Phenyl | High Salt | Low Salt | Decreasing Salt | General Method | Not Reported |
Experimental Protocol: HIC Purification
-
Column and Buffer Selection: Select a HIC column with an appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl). Prepare a high-salt binding buffer (Buffer A, e.g., 20 mM sodium phosphate with 1-2 M ammonium sulfate, pH 7.0) and a low-salt elution buffer (Buffer B, e.g., 20 mM sodium phosphate, pH 7.0).
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Buffer A.
-
Sample Preparation: Add salt to the protein sample to match the concentration in Buffer A.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins with a linear gradient of decreasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection and Analysis: Collect and analyze fractions by SDS-PAGE, analytical HIC, or mass spectrometry to identify the pure conjugated protein. Pool the relevant fractions.
Reverse Phase Chromatography (RPC)
Application Note:
Reverse Phase Chromatography (RPC) is a high-resolution technique that separates molecules based on their hydrophobicity. It is typically used for analytical purposes to assess the purity of the final product and to separate closely related species, such as positional isomers, although it can be used for purification of smaller, more robust proteins. The use of organic solvents in the mobile phase can lead to protein denaturation, so it is not suitable for all proteins if biological activity needs to be maintained. For proteins conjugated with the short this compound linker, RPC can be a powerful analytical tool.
Data Presentation: RPC Parameters
| Protein/Peptide | Linker | Column | Mobile Phase A | Mobile Phase B | Gradient | Application | Reference |
| Peptides | Short PEG | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Linear | Analysis | |
| Model Protein (50 kDa) | PEG (40 kDa) | C4 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Linear | Analysis | |
| Various Proteins | N/A | C4, C18 | 0.1% TFA in Water | Acetonitrile with TFA | Linear | Analysis/Purification |
Experimental Protocol: Analytical RPC
-
Column and Solvent Selection: Choose a C4 or C18 reverse phase column suitable for protein separations. Mobile Phase A is typically 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B is 0.1% TFA in acetonitrile.
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
-
Sample Preparation: Dilute the purified protein conjugate in Mobile Phase A.
-
Injection: Inject a small amount of the sample onto the column.
-
Elution: Apply a linear gradient of increasing acetonitrile concentration (e.g., 5-95% Mobile Phase B over 30-60 minutes).
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the conjugated protein. The retention time of the conjugated protein is expected to be slightly different from the unreacted protein due to the change in hydrophobicity.
Disclaimer: The specific conditions provided in the tables and protocols are examples and may need to be optimized for your specific protein and application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of proteins by hydrophobic interaction chromatography at low salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic interaction chromatography to analyze glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Acetamido-PEG2-Br Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can enhance solubility, increase serum half-life, and reduce immunogenicity. Acetamido-PEG2-Br is a discrete PEG (dPEG®) reagent that allows for the controlled and specific modification of molecules. The bromoacetyl group of this reagent reacts selectively with thiol groups, primarily found on cysteine residues in proteins, to form a stable thioether bond.
The efficiency of the conjugation reaction is a critical quality attribute that must be accurately quantified to ensure product consistency, efficacy, and safety. Incomplete conjugation can result in a heterogeneous mixture of unreacted protein and various PEGylated species, while over-PEGylation can lead to loss of biological activity.
These application notes provide detailed protocols for the conjugation of this compound to a model protein and the subsequent quantitative analysis of the conjugation efficiency using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Additionally, an indirect method using the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay for the quantification of unreacted primary amines is described.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction pathway for the conjugation of this compound to a cysteine residue on a protein.
Caption: Conjugation of this compound to a protein's cysteine residue.
The following diagram illustrates the experimental workflow for the quantitative analysis of the conjugation efficiency.
Caption: Experimental workflow for conjugation and analysis.
Experimental Protocols
Conjugation of this compound to Bovine Serum Albumin (BSA)
This protocol describes the conjugation of this compound to the free cysteine residue of Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
N,N-Dimethylformamide (DMF)
-
L-Cysteine
-
Size Exclusion Chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in DMF to a concentration of 100 mg/mL.
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the this compound solution to the BSA solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours with continuous stirring.
-
-
Quenching the Reaction: Add L-cysteine to the reaction mixture to a final concentration of 10 mM to quench any unreacted this compound. Incubate for an additional 30 minutes at room temperature.
-
Purification:
-
Equilibrate a SEC column with PBS.
-
Apply the reaction mixture to the column and elute with PBS.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
Pool the fractions containing the PEGylated protein.
-
Determine the protein concentration of the purified conjugate.
-
Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates the unreacted protein from the PEGylated conjugate based on differences in hydrophobicity. The PEG moiety increases the hydrophilicity of the protein, typically leading to an earlier elution time.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C4 or C8 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified PEGylated BSA and unreacted BSA standard
Procedure:
-
Sample Preparation: Dilute the purified PEGylated BSA and the unreacted BSA standard to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the unreacted BSA and the PEGylated BSA.
-
Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = [Area(PEG-BSA) / (Area(BSA) + Area(PEG-BSA))] x 100
-
Quantitative Analysis by MALDI-TOF Mass Spectrometry
Principle: MALDI-TOF MS determines the molecular weight of the unreacted and PEGylated protein. The mass shift corresponds to the mass of the attached PEG moiety, allowing for the determination of the degree of PEGylation.
Instrumentation and Reagents:
-
MALDI-TOF Mass Spectrometer
-
Sinapinic acid (SA) or α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Matrix solvent: 50% acetonitrile, 0.1% TFA in water
-
Purified PEGylated BSA and unreacted BSA standard
Procedure:
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid in the matrix solvent.
-
Sample Preparation:
-
Mix the purified PEGylated BSA (1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range for BSA and its conjugate.
-
Use a linear positive ion mode.
-
-
Data Analysis:
-
Determine the average molecular weight of the unreacted BSA and the PEGylated BSA from the mass spectra.
-
The difference in mass will confirm the conjugation and can be used to estimate the degree of PEGylation.
-
Quantitative Analysis by ¹H NMR Spectroscopy
Principle: ¹H NMR can be used to determine the degree of PEGylation by comparing the integral of the characteristic PEG proton signals to the integral of specific, well-resolved protein proton signals.
Instrumentation and Reagents:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
Purified lyophilized PEGylated BSA
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of lyophilized PEGylated BSA in D₂O containing a known concentration of TSP.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate parameters (e.g., sufficient number of scans for good signal-to-noise).
-
-
Data Analysis:
-
Integrate the characteristic signal of the PEG ethylene glycol repeating units (around 3.6 ppm).
-
Integrate a well-resolved aromatic proton signal from the BSA (e.g., between 6.5 and 8.0 ppm).
-
Calculate the degree of PEGylation by comparing the normalized integrals.
-
Indirect Quantification by TNBSA Assay
Principle: The TNBSA assay quantifies the number of free primary amino groups. By comparing the number of free amines before and after PEGylation, the conjugation efficiency can be indirectly assessed, assuming the PEGylation occurs at amine-containing residues. Note: This method is more suitable for amine-reactive PEG reagents, but can provide an estimate of overall modification if side reactions with amines occur with the bromoacetyl group.
Instrumentation and Reagents:
-
Spectrophotometer or plate reader
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (e.g., 0.1% in 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Unreacted BSA and purified PEGylated BSA
Procedure:
-
Standard Curve: Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine).
-
Sample Reaction:
-
To 100 µL of the protein sample (0.1-1 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5), add 50 µL of the TNBSA solution.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 50 µL of 10% SDS and 25 µL of 1 N HCl.
-
-
Measurement: Measure the absorbance at 335 nm.
-
Data Analysis:
-
Determine the concentration of free amines in the unreacted and PEGylated BSA samples from the standard curve.
-
Calculate the percentage of modified amines: % Modified Amines = [(Initial Amines - Final Amines) / Initial Amines] x 100
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound conjugation to BSA.
Table 1: RP-HPLC Analysis of Conjugation Efficiency
| Sample | Retention Time (min) | Peak Area | Conjugation Efficiency (%) |
| Unreacted BSA | 15.2 | 1,250,000 | - |
| PEGylated BSA | 14.8 | 1,050,000 | 84.0 |
| Unreacted BSA in Conjugate Mix | 15.2 | 200,000 |
Table 2: MALDI-TOF MS Analysis of Conjugation
| Sample | Observed Molecular Weight (Da) | Expected Molecular Weight (Da) | Degree of PEGylation |
| Unreacted BSA | 66,430 | 66,430 | 0 |
| Mono-PEGylated BSA | 66,745 | 66,746 | 1 |
Note: The mass of this compound is approximately 316 Da.
Table 3: ¹H NMR Analysis of Degree of PEGylation
| Signal | Chemical Shift (ppm) | Integral | Normalized Integral | Degree of PEGylation |
| PEG (-CH₂CH₂O-) | 3.65 | 8.0 | 1.00 | 1.0 |
| BSA (Aromatic Protons) | 7.2 | 24.0 | 3.00 |
Note: Representative data assuming a specific number of aromatic protons for normalization.
Table 4: TNBSA Assay for Amine Modification
| Sample | Absorbance at 335 nm | Free Amine Concentration (mM) | % Amine Modification |
| Unreacted BSA | 0.850 | 0.50 | - |
| PEGylated BSA | 0.170 | 0.10 | 80.0 |
Conclusion
The quantitative analysis of this compound conjugation efficiency is a critical step in the development of PEGylated therapeutics. The protocols outlined in these application notes provide a comprehensive framework for performing the conjugation reaction and subsequently quantifying the efficiency using a suite of orthogonal analytical techniques. The choice of analytical method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. A combination of these methods is recommended for a thorough characterization of the PEGylated product.
Troubleshooting & Optimization
Technical Support Center: Acetamido-PEG2-Br Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetamido-PEG2-Br. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a PEG-based linker primarily used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its bromoacetamide group allows for the covalent attachment of the PEG linker to biomolecules.
Q2: What type of reaction is involved in the use of this compound?
The core reaction is a nucleophilic substitution, where a nucleophilic group from a target molecule (like a protein or peptide) attacks the carbon atom attached to the bromine of the this compound. The bromide ion (Br-) is an excellent leaving group, facilitating this reaction.[1]
Q3: Which functional groups are the primary targets for this compound?
The bromoacetamide group of this compound is highly reactive towards sulfhydryl groups (thiols), such as those found in cysteine residues of proteins and peptides.[1] It can also react with primary amines, like the N-terminal amine or the epsilon-amine of lysine residues, although the reaction with thiols is generally more chemoselective under specific pH conditions.
Q4: What is the optimal pH for reacting this compound with thiols?
For a chemoselective reaction with thiol groups, a pH of ≥8.0 is recommended.[2] This is because the thiol group needs to be in its deprotonated thiolate form to act as an effective nucleophile, and the pKa of cysteine's thiol group is typically around 8.3.
Q5: Can this compound react with amines? What are the optimal conditions?
Yes, it can react with primary amines. The reactivity of amines is pH-dependent. To target the N-terminal amine of a protein selectively over lysine residues, the reaction is often carried out at a pH closer to the pKa of the N-terminal amine (around 7.6-8.0), where it is more likely to be deprotonated compared to the lysine epsilon-amine (pKa ~10.5).[3]
Q6: What are common side reactions, and how can they be minimized?
A potential side reaction is hydrolysis of the this compound, especially at high pH. To minimize this, it is advisable to use the reagent promptly after preparing solutions and to avoid excessively high pH or prolonged reaction times. Another consideration is the potential for reaction with other nucleophiles present in the reaction mixture. Controlling the pH can enhance selectivity for the desired target.
Q7: How can I purify the final conjugate?
Purification of the PEGylated product is typically achieved using chromatographic techniques. Size-exclusion chromatography (SEC) is effective for removing unreacted, smaller molecules like excess this compound. Ion-exchange chromatography (IEX) or reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the desired conjugate from the unreacted biomolecule and to separate species with different degrees of PEGylation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction Yield | Suboptimal pH: The nucleophile (e.g., thiol) is not sufficiently deprotonated. | For thiol conjugation, ensure the reaction buffer is at pH ≥ 8.0. For amine conjugation, optimize the pH based on the target amine's pKa. |
| Reagent Degradation: this compound may have hydrolyzed. | Store the reagent at -20°C and protect it from moisture. Prepare solutions fresh before use. | |
| Insufficient Reagent: The molar excess of this compound is too low. | Increase the molar excess of this compound. A 5- to 20-fold molar excess is a common starting point. | |
| Low Nucleophile Reactivity: The target functional group is not accessible or is protonated. | Ensure the target biomolecule is properly folded and the target site is accessible. Adjust the pH to favor the deprotonated, nucleophilic form. | |
| Poor Selectivity (Reaction at multiple sites) | Incorrect pH: The pH is not optimized for the desired reaction. | For selective thiol modification, maintain a pH of around 8.0. For selective N-terminal amine modification, a pH of 7.6-8.0 may provide better selectivity over lysine residues. |
| Prolonged Reaction Time: Longer reaction times can lead to reactions with less reactive nucleophiles. | Monitor the reaction progress over time and quench the reaction once the desired product is formed. | |
| Presence of Unreacted Starting Material | Incomplete Reaction: Reaction time is too short, or the temperature is too low. | Increase the reaction time and/or temperature. Typical reaction times range from 2 to 24 hours at room temperature or 4°C. |
| Insufficient Mixing: Poor mixing can lead to localized depletion of reagents. | Ensure gentle but thorough mixing throughout the reaction. |
Experimental Protocols
Key Experiment: Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general procedure for the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
This compound
-
Thiol-containing peptide (e.g., with a cysteine residue)
-
Phosphate Buffered Saline (PBS), 100 mM, pH 8.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., SEC or RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the PBS buffer (pH 8.0) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO and then dilute it into the PBS buffer (pH 8.0) to the desired stock concentration.
-
Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4 hours. The optimal time may vary, so a time-course experiment (e.g., 1, 2, 4, 8 hours) is recommended for optimization.
-
Quenching: (Optional) Add the quenching solution to a final concentration of 50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate chromatographic method, such as RP-HPLC, to separate the PEGylated peptide from unreacted peptide and excess reagents.
-
Analysis: Analyze the purified product by methods such as mass spectrometry to confirm the conjugation and purity.
Visualizations
References
Technical Support Center: Acetamido-PEG2-Br Conjugation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Acetamido-PEG2-Br for conjugation, particularly in the synthesis of PROTACs and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker containing a bromoacetamide group and a short polyethylene glycol (PEG) spacer. The bromoacetamide moiety is a reactive electrophile that primarily targets sulfhydryl (thiol) groups of cysteine residues in proteins and peptides through an SN2 reaction, forming a stable thioether bond.[1] Its most common application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein binder to an E3 ligase ligand.[2][3]
Q2: What is the main advantage of using a bromoacetamide linker over other thiol-reactive groups like maleimides?
While maleimides are also widely used for cysteine conjugation, the thioether bond formed from a bromoacetyl group is irreversible.[] In contrast, the adduct formed with N-ethylmaleimide can be unstable under certain physiological conditions and may undergo a retro-Michael reaction, leading to dissociation of the conjugate.[] Bromoacetamides also tend to be less prone to hydrolysis than maleimides.
Q3: What are the storage and stability recommendations for this compound?
This compound should be stored in a dry, dark environment at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. The compound is generally stable for a few weeks at ambient temperature during shipping. It is recommended to prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and store them at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: Is this compound soluble in aqueous buffers?
The PEG spacer in this compound enhances its hydrophilicity and solubility in aqueous media. However, for preparing stock solutions, it is best to dissolve the compound in an organic solvent such as DMSO or DMF first, which can then be added to the aqueous reaction buffer.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Possible Cause 1: Incorrect Reaction pH
The reaction of bromoacetamide with a thiol group is highly pH-dependent. The thiol group of cysteine needs to be in its deprotonated thiolate form (-S⁻) to act as an effective nucleophile. If the pH is too low, the thiol will be protonated (-SH), significantly slowing down the reaction rate.
-
Solution: Ensure the reaction buffer pH is in the optimal range of 7.5 to 8.5. This pH range provides a good balance between promoting the formation of the reactive thiolate anion and minimizing off-target reactions.
Possible Cause 2: Incomplete Reduction of Disulfide Bonds
If your protein of interest has cysteine residues forming disulfide bonds, they will not be available for conjugation.
-
Solution: Before adding this compound, ensure complete reduction of disulfide bonds using a suitable reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group that could react with the bromoacetamide. If using DTT, it must be removed before adding the PEG reagent, for example, by using a desalting column.
Possible Cause 3: Degraded this compound Reagent
The bromoacetamide group can be susceptible to hydrolysis over time, especially if stored improperly or exposed to moisture.
-
Solution: Use a fresh batch of this compound or test the activity of your current stock. Always store the reagent under the recommended conditions (dry, -20°C).
Possible Cause 4: Insufficient Molar Excess of this compound
To drive the reaction to completion, a molar excess of the PEG reagent over the protein's reactive thiols is generally required.
-
Solution: Start with a 5- to 10-fold molar excess of this compound over the concentration of free thiols. This can be optimized by titrating the reagent concentration.
Problem 2: Off-Target Modifications Observed (e.g., on Lysine or Histidine)
Possible Cause 1: Reaction pH is Too High
While a slightly alkaline pH is needed for cysteine reactivity, a pH above 9.0 can deprotonate the amino groups of lysine and the imidazole ring of histidine, making them more nucleophilic and prone to reacting with the bromoacetamide.
-
Solution: Lower the reaction pH to the recommended range of 7.5-8.5. This will favor the more acidic cysteine thiol's deprotonation over the more basic side chains of lysine and histidine.
Possible Cause 2: High Concentration of this compound
A large excess of the bromoacetamide reagent can increase the likelihood of reactions with less reactive, off-target nucleophiles.
-
Solution: Reduce the molar excess of this compound. If off-target reactions are a significant issue, try starting with a lower molar excess (e.g., 2-5 fold) and extending the reaction time.
Possible Cause 3: Prolonged Reaction Time
Longer reaction times can lead to the modification of less reactive sites.
-
Solution: Monitor the reaction progress over time using techniques like LC-MS to determine the optimal reaction duration that maximizes cysteine conjugation while minimizing off-target modifications.
Data Presentation
Table 1: Relative Reactivity of Amino Acid Side Chains with Bromoacetamide
| Amino Acid | Reactive Group | Relative Reactivity | Optimal pH for Reaction with Bromoacetamide |
| Cysteine | Thiol (-SH) | +++++ | 7.5 - 8.5 |
| Histidine | Imidazole | ++ | > 8.0 |
| Lysine | ε-Amino (-NH₂) | + | > 9.0 |
| Methionine | Thioether (-S-CH₃) | + | Neutral to Alkaline |
This table provides a qualitative comparison of reactivity. The actual reaction rates will depend on the specific protein, solvent accessibility of the residue, and reaction conditions.
Experimental Protocols
General Protocol for Conjugation of this compound to a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable reaction buffer (e.g., 50 mM HEPES or Phosphate buffer, pH 8.0, containing 150 mM NaCl and 1 mM EDTA).
-
If the protein contains disulfide bonds that need to be conjugated, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfides.
-
If DTT was used, remove it using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction should be performed in the dark to minimize potential side reactions.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent with a free thiol, such as 2-mercaptoethanol or DTT, to a final concentration of ~50 mM. This will react with any excess this compound.
-
-
Purification of the Conjugate:
-
Remove the excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
For higher purity, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used to separate mono-, di-, and multi-PEGylated species from the unconjugated protein.
-
-
Characterization of the Conjugate:
-
Confirm successful conjugation and determine the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry (MALDI-TOF or ESI-MS).
-
Use HPLC (e.g., reversed-phase or SEC) to assess the purity of the conjugate.
-
Mandatory Visualization
Caption: A step-by-step workflow for the conjugation of this compound to a protein.
Caption: A decision-making diagram for troubleshooting low yield in conjugation reactions.
References
common side reactions with Acetamido-PEG2-Br
Welcome to the technical support center for Acetamido-PEG2-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this PEGylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a bifunctional linker commonly used for PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules.[1] It is particularly useful as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these targeted protein degraders. The bromoacetamide group is a reactive handle for conjugation to biomolecules, while the PEG component enhances solubility and provides a flexible spacer.[1]
Q2: What is the mechanism of action for the bromoacetamide group?
The bromoacetamide group reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In bioconjugation, it most commonly targets the thiol group (-SH) of cysteine residues in proteins.[1] The deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the carbon atom attached to the bromine. The bromide ion serves as an excellent leaving group, resulting in the formation of a stable thioether bond.
Q3: What are the optimal reaction conditions for using this compound?
For selective modification of cysteine residues, a pH range of 7.5-8.5 is generally recommended. In this range, the cysteine thiol is sufficiently deprotonated to be reactive, while minimizing the reactivity of other nucleophilic amino acid side chains like lysine. The reaction is typically carried out in non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers at room temperature.
Q4: Can this compound react with other amino acids besides cysteine?
Yes, off-target reactions can occur, especially under non-optimal conditions. The primary side reactions involve other nucleophilic amino acid residues. These include:
-
Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated.
-
Histidine: The imidazole ring of histidine can be alkylated.
-
Lysine: The ε-amino group of lysine becomes more reactive at higher pH values (> 9.0).
-
Aspartic Acid and Glutamic Acid: The carboxylate side chains can potentially react, though they are weaker nucleophiles.
-
Tyrosine: The hydroxyl group of tyrosine can also be a site of modification.
-
N-terminus: The α-amino group at the N-terminus of a protein can also react.
Q5: How stable is the this compound molecule in solution?
The amide bond in the acetamido group is generally stable under neutral to moderately acidic conditions. However, like all amide bonds, it can undergo hydrolysis under strongly acidic or basic conditions, though at a much slower rate than ester bonds. The ether linkages in the PEG chain are highly stable under most conditions but can be cleaved under very harsh acidic conditions (e.g., concentrated HBr or HI). It is recommended to prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before use to minimize potential hydrolysis of the bromoacetamide group.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 for cysteine modification. Verify the pH of your buffer immediately before initiating the reaction. |
| Incomplete Reduction of Disulfides | If targeting cysteine residues that are part of a disulfide bond, ensure complete reduction using a sufficient concentration of a reducing agent like DTT or TCEP prior to adding this compound. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the reagent at -20°C and protect it from moisture. |
| Steric Hindrance | The target nucleophile (e.g., cysteine) may be located in a sterically inaccessible region of the molecule. Consider using a longer PEG linker or performing the reaction under denaturing conditions if compatible with your experiment. |
| Presence of Nucleophilic Buffers | Buffers containing primary or secondary amines, such as Tris or glycine, can compete with the target molecule for reaction with the bromoacetamide group. Use non-nucleophilic buffers like phosphate, HEPES, or bicarbonate. |
Problem 2: Off-Target Modifications Observed
| Possible Cause | Recommended Solution |
| Reaction pH is too High | A high pH increases the nucleophilicity of other amino acid side chains like lysine and histidine. Lower the reaction pH to the 7.5-8.5 range to enhance selectivity for cysteine. |
| High Molar Excess of this compound | A large excess of the PEGylating agent can drive reactions with less reactive sites. Reduce the molar excess of this compound. A 5- to 10-fold molar excess over the target functional group is a reasonable starting point. |
| Prolonged Reaction Time | Extended reaction times can lead to the accumulation of off-target products. Monitor the reaction progress over time to determine the optimal duration for sufficient target modification with minimal side reactions. |
Experimental Protocols
General Protocol for Protein Cysteine Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., phosphate-buffered saline, pH 7.5-8.5).
-
If necessary, reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30-60 minutes.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the conjugate using SDS-PAGE, mass spectrometry (MS), or HPLC to confirm successful PEGylation and assess purity.
-
Visualizations
References
stability issues of Acetamido-PEG2-Br in aqueous solutions
Welcome to the technical support center for Acetamido-PEG2-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to the stability of this compound in aqueous solutions.
Q1: I am observing a lower than expected yield in my conjugation reaction. Could the stability of this compound be a factor?
A1: Yes, the stability of this compound is a critical factor. The primary cause of yield loss in aqueous solutions is the hydrolysis of the bromoacetamide group. The carbon-bromine bond is susceptible to nucleophilic attack by water, leading to the formation of a non-reactive hydroxyacetamide derivative. This degradation is significantly accelerated at higher pH and temperatures.[1]
-
Troubleshooting Steps:
-
pH Control: Ensure your reaction buffer is maintained at a neutral or slightly acidic pH (pH 6.0-7.4) to minimize base-catalyzed hydrolysis.[1][2][3]
-
Temperature: Perform your reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis.[4]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the reagent to aqueous conditions.
-
Reagent Preparation: Prepare the this compound solution immediately before use. Avoid storing the reagent in aqueous buffers.
-
Q2: My analytical results show an unexpected new peak that increases over time. What could this be?
A2: The appearance of a new peak during analysis, which grows over time, is likely a degradation product of this compound. The two most probable degradation pathways in aqueous solution are:
-
Hydrolysis of the Bromoacetamide: The bromine atom is replaced by a hydroxyl group (-OH) from water, forming Acetamido-PEG2-OH. This is often the primary degradation product.
-
Hydrolysis of the Acetamide Bond: Although generally more stable than the bromoacetamide, the amide bond can undergo hydrolysis, especially under strongly acidic or basic conditions, to yield an amino-PEG2-Br and acetic acid.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use techniques like LC-MS to determine the mass of the new peak and confirm its identity as a hydrolysis product.
-
Review Experimental Conditions: Check the pH and temperature of your solution. Elevated pH and temperature will accelerate the formation of these degradation products.
-
Buffer Effects: Be aware that some buffer components can act as nucleophiles and react with the bromoacetamide group. For example, buffers containing primary or secondary amines should be avoided.
-
Q3: How should I store aqueous solutions of this compound for short-term use?
A3: For short-term use, it is best to prepare the solution immediately before the experiment. If temporary storage is unavoidable:
-
Recommended Storage: Store on ice (0-4°C) for no more than a few hours.
-
pH: Ensure the solution is buffered at a slightly acidic pH (e.g., pH 6.0) to slow hydrolysis.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of aqueous solutions can accelerate degradation. It is recommended to prepare fresh solutions. For longer-term storage, it is best to store the compound in its solid form at -20°C or below.
Quantitative Stability Data
| Compound/Functional Group | Condition | Observation | Reference |
| Bromoacetamide | Strongly acidic or basic pH | Susceptible to hydrolysis. | |
| Presence of nucleophiles | Can undergo substitution reactions. | ||
| Dichloroacetamide Safeners | pH 7.0 | Benoxacor half-life of 55 days. | |
| Basic conditions (NaOH) | Hydrolysis rate constants range from 0.3–500 M⁻¹ h⁻¹. | ||
| Acetamide | Acidic conditions (HCl) | Hydrolysis is second-order. The rate decreases with the addition of organic co-solvents. | |
| β-lactam Antibiotics (containing amide bonds) | pH 7, 25°C | Half-lives range from 5.3 to 27 days. | |
| Increased temperature (10°C rise) | Hydrolysis rates increase 2.5- to 3.9-fold. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways under stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-aqueous solvent like acetonitrile or DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide and keep it at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photostability: Expose the stock solution to a controlled light source as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately analyze the samples using a stability-indicating HPLC method (see Protocol 2). A diode array detector or mass spectrometer can be used to identify and characterize the degradants.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: Start with a broad gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 20 minutes). Optimize the gradient to achieve good resolution for all peaks.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., determined by UV scan, typically around 210-220 nm for amide bonds).
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations.
-
Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point by comparing the peak areas to the initial (time 0) sample.
-
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: General workflow for assessing the stability of this compound.
References
- 1. 2-Bromoacetamide | 683-57-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetamido-PEG2-Br Conjugate Purification
Welcome to the technical support center for the purification of Acetamido-PEG2-Br conjugates. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise from starting materials, side reactions, or product degradation. The primary impurities to monitor include unreacted starting materials, over-brominated species, and hydrolysis products. Dimeric impurities can also form through the reaction of the product with unreacted starting materials.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the separation and analysis of PEGylated conjugates like this compound.[] For larger scale purification, flash column chromatography on silica gel is commonly used. The polar nature of the PEG linker often requires the use of polar solvent systems.[3]
Q3: My this compound conjugate appears to be degrading during purification. What could be the cause?
A3: this compound can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. The bromo-group is a good leaving group, and the ether linkages in the PEG chain can also be cleaved under harsh acidic or basic conditions. It is crucial to use anhydrous solvents and maintain a neutral pH throughout the purification process.
Q4: I'm observing significant streaking or tailing of my compound during silica gel column chromatography. How can I resolve this?
A4: Streaking and tailing on silica gel are common issues with PEG-containing molecules due to their polarity and interaction with the silica surface.[3] To mitigate this, consider using a solvent system with additives to improve peak shape, such as a small percentage of a more polar solvent like methanol or a modifier like triethylamine to mask acidic silica sites. A slower gradient elution can also improve separation.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Co-elution of Product with an Impurity
If your product is co-eluting with an impurity of similar polarity, consider the following troubleshooting steps.
-
Optimize the Solvent System: A slight modification of the solvent system can significantly impact selectivity. Refer to the table below for suggested solvent systems for polar compounds.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography), may provide the necessary selectivity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution compared to flash chromatography.
Problem 2: Low Recovery Yield After Purification
Low recovery can be attributed to several factors from product degradation to irreversible binding to the stationary phase.
-
Assess Product Stability: Ensure the compound is stable under the chosen purification conditions. Avoid prolonged exposure to acidic or basic conditions and elevated temperatures.
-
Column Priming: For silica gel chromatography, pre-treating the column with a small amount of a polar solvent or an amine base can help prevent irreversible adsorption of your polar product.
-
Check for Precipitation: The product may be precipitating on the column if the solvent polarity changes too rapidly. A more gradual solvent gradient can prevent this.
Data and Protocols
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Likely Cause | Suggested Purification Strategy |
| Unreacted Starting Material | Varies | Incomplete reaction | Flash chromatography, HPLC |
| Hydrolysis Product | Acetamido-PEG2-OH | Presence of water | Flash chromatography, HPLC |
| Dimeric Impurity | High MW Adduct | Incorrect stoichiometry, prolonged reaction time | Size Exclusion Chromatography (SEC), Preparative HPLC |
| Over-brominated Species | Br-PEG2-Br | Excess brominating agent | Flash chromatography with a less polar eluent |
Experimental Protocol: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the column.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexane or DCM).
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Suggested Solvent Systems for Chromatography
| Chromatographic Method | Stationary Phase | Eluent System | Comments |
| Normal Phase | Silica Gel | DCM / Methanol | Good for polar compounds, gradient elution is recommended. |
| Normal Phase | Silica Gel | Chloroform / Methanol | Can provide tighter spots on TLC compared to Ethyl Acetate systems. |
| Reverse Phase HPLC | C18 | Acetonitrile / Water | A gradient of increasing acetonitrile is typically used. |
| Reverse Phase HPLC | C18 | Acetonitrile / Water with 0.1% Formic Acid | The acid can improve peak shape but check for product stability. |
Visual Guides
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Common Purification Issues.
Caption: Potential Side Reactions Leading to Impurities.
References
Technical Support Center: Purification Strategies for PEGylated Compounds
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a specific focus on the removal of unreacted Acetamido-PEG2-Br.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a discrete polyethylene glycol (dPEG®) linker containing an acetamido group and a terminal bromide. It is commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). The removal of unreacted this compound is crucial to ensure the purity of the final product, which is essential for the accuracy and reproducibility of downstream applications and for the safety and efficacy of therapeutic candidates.
Q2: What are the primary methods for removing unreacted this compound?
The choice of purification method depends on the properties of your target molecule (e.g., small molecule, protein, peptide). The most common techniques include:
-
Chromatography:
-
Normal-Phase Chromatography (NPC): Effective for separating polar compounds.
-
Reversed-Phase Chromatography (RPC): Widely used for purifying peptides and small molecules based on hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography suitable for highly polar compounds.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is ideal when the product is significantly larger than the unreacted linker.
-
-
Liquid-Liquid Extraction (LLE): A simple and rapid method for separating compounds based on their differential solubility in two immiscible liquid phases.
-
Membrane Filtration:
-
Dialysis/Ultrafiltration: Effective for removing small molecules like unreacted linkers from large biomolecules (e.g., proteins, antibodies).
-
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification process.
Scenario 1: Your product is a small molecule.
Issue: Unreacted this compound remains in your purified small molecule product after initial purification.
| Possible Cause | Recommended Solution | Troubleshooting Steps |
| Incomplete Separation by Chromatography | Optimize chromatographic conditions. | Normal-Phase Chromatography: - Use a more polar eluent system (e.g., a gradient of methanol in dichloromethane). - Consider using a different stationary phase (e.g., alumina).Reversed-Phase Chromatography: - Adjust the gradient of the organic solvent (e.g., acetonitrile or methanol in water). A shallower gradient can improve resolution. - Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
| Ineffective Liquid-Liquid Extraction | Select a more appropriate solvent system. | - If your product is less polar than this compound, use a non-polar organic solvent (e.g., hexane, ethyl acetate) and a polar aqueous phase. The unreacted linker will preferentially partition into the aqueous phase. - Perform multiple extractions (3-5 times) to maximize the removal of the polar impurity. |
| Co-elution of Product and Impurity | Employ an orthogonal purification method. | If normal-phase chromatography fails to provide adequate separation, try reversed-phase chromatography, or vice-versa. The different separation mechanisms can resolve co-eluting compounds. |
Scenario 2: Your product is a large biomolecule (e.g., protein, antibody).
Issue: Residual this compound is detected after conjugation and purification.
| Possible Cause | Recommended Solution | Troubleshooting Steps |
| Inefficient Dialysis or Ultrafiltration | Optimize membrane cutoff and buffer exchange. | - Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane or ultrafiltration cassette is appropriate. For removing this compound (MW = 254.12 g/mol ), a 1-3 kDa MWCO membrane is recommended to retain the larger biomolecule while allowing the small linker to pass through.[1] - Increase the frequency and volume of buffer changes during dialysis to maintain a high concentration gradient.[1][2][3] |
| Poor Resolution in Size-Exclusion Chromatography (SEC) | Select the appropriate SEC column and mobile phase. | - Choose an SEC column with a fractionation range that provides good resolution between your large biomolecule and the small unreacted linker. - Ensure the flow rate is optimized for the column to prevent band broadening. |
| Non-specific Binding to Purification Media | Modify buffer conditions. | In methods like ion-exchange chromatography, non-specific binding can occur. Adjusting the ionic strength or pH of the buffers can help to minimize these interactions and improve the separation of the unreacted linker from the product. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography for Small Molecule Purification
This protocol is designed for the removal of the polar unreacted this compound from a less polar small molecule product.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel for dry loading.
-
Column Preparation:
-
Select a silica gel flash column appropriate for the scale of your reaction.
-
Equilibrate the column with a non-polar mobile phase (e.g., 100% hexane or a mixture of hexane and a small amount of ethyl acetate).
-
-
Sample Loading:
-
Liquid Loading: Carefully apply the dissolved sample to the top of the column.
-
Dry Loading: Add the silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC) or an inline UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Dialysis for Removal from a Protein Product
This protocol is suitable for removing unreacted this compound from a protein conjugate.
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane with a low Molecular Weight Cut-Off (MWCO), typically 1-3 kDa.
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or a specific buffer).
-
-
Sample Preparation: Place your protein conjugation reaction mixture into the prepared dialysis tubing or cassette.
-
Dialysis:
-
Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[2]
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least 3-4 times over 24-48 hours to ensure complete removal of the unreacted linker.
-
-
Sample Recovery: Carefully remove the purified protein sample from the dialysis tubing/cassette.
Analytical Methods for Monitoring Purification
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine. This compound should appear as a distinct spot.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: Monitor the disappearance of the mass corresponding to this compound ([M+H]⁺, [M+Na]⁺) in the purified product fractions.
Visualizing Experimental Workflows
Workflow for Small Molecule Purification
Caption: Purification workflow for small molecules.
Workflow for Large Biomolecule Purification
Caption: Purification workflow for large biomolecules.
References
Technical Support Center: Optimizing Acetamido-PEG2-Br Reactions
Welcome to the technical support center for Acetamido-PEG2-Br reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary functional group that this compound reacts with?
A1: The bromoacetamido group of this compound is primarily reactive towards free sulfhydryl (thiol) groups (-SH), such as those found on cysteine residues in proteins.[1] This reaction, known as thiol-alkylation, results in the formation of a stable thioether bond.
Q2: What is the optimal pH for reacting this compound with thiols?
A2: Bromoacetyl groups react chemoselectively with thiols at a pH of 8.0 or higher.[2] This is a key difference from maleimide-thiol reactions, which are optimal at a pH range of 6.5-7.5.[2]
Q3: Can this compound react with other functional groups, such as amines?
A3: While the primary target is thiol groups, reactions with amines are possible under certain conditions. Generally, amines are good nucleophiles and can react with alkyl halides.[3] However, the bromoacetamide group shows strong preference for thiols, especially at the recommended pH for thiol reactivity. For specific reactions with amines, other PEG derivatives with amine-reactive groups like NHS esters are often preferred.
Q4: How should I prepare and store my this compound reagent?
A4: this compound, like many PEG reagents, can be hygroscopic. It is recommended to store it at -20°C, desiccated, and protected from moisture.[2] Before use, allow the reagent to equilibrate to room temperature before opening the container to prevent condensation. For easier handling, stock solutions can be prepared in anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen.
Q5: What are typical incubation times and temperatures for the reaction?
A5: Incubation conditions can vary depending on the specific reactants and their concentrations. A common starting point is to incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incorrect pH: The pH of the reaction buffer is critical for thiol reactivity. | Ensure the reaction buffer is at pH 8.0 or slightly above to facilitate the deprotonation of the thiol group, making it a better nucleophile. |
| Inactive Thiol Groups: Thiol groups on the protein may be oxidized (forming disulfide bonds) or sterically hindered. | Reduce the protein with a reducing agent like DTT or TCEP prior to the reaction to ensure free thiols are available. If using DTT, it must be removed before adding the this compound reagent. Consider denaturing the protein under non-reducing conditions to expose buried cysteine residues. | |
| Degraded Reagent: The this compound may have been compromised by moisture. | Use a fresh vial of the reagent or a freshly prepared stock solution. Always handle the reagent as described in the storage and preparation guidelines. | |
| Insufficient Incubation Time or Temperature: The reaction may not have had enough time to proceed to completion. | Increase the incubation time or consider performing the reaction at room temperature instead of 4°C if the protein is stable at the higher temperature. Monitor the reaction progress over time using an appropriate analytical method. | |
| Non-Specific Labeling | Reaction with Other Nucleophiles: At higher pH values, other nucleophilic groups like amines (e.g., lysine residues) may become more reactive. | While bromoacetamides are highly selective for thiols, if non-specific labeling is a concern, consider lowering the pH slightly (e.g., to 7.5-8.0) to reduce the reactivity of other nucleophiles. However, this may also decrease the rate of the desired thiol reaction. |
| Poor Yield of Conjugate | Suboptimal Molar Ratio: The ratio of this compound to the thiol-containing molecule may not be optimal. | Experiment with different molar excess ratios of the PEG reagent to the protein. A 2-5 fold molar excess of the labeling reagent over the protein is a common starting point. |
| Competing Reactions: The presence of other nucleophiles in the buffer (e.g., Tris buffer) can compete with the desired reaction. | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general starting point for the conjugation of a thiol-containing protein with this compound. Optimization may be required for specific applications.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.5-8.0) at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced, treat with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
2. Reaction Incubation:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 2-5 fold molar excess.
-
Gently mix the reaction solution.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight.
3. Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule containing a thiol group, such as cysteine or 2-mercaptoethanol, can be added to react with the excess this compound.
4. Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules using a desalting column, size-exclusion chromatography, or dialysis.
5. Characterization:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and purity.
Data Presentation
| Parameter | Recommended Condition | Notes |
| pH | 8.0 or higher | Optimal for chemoselective reaction with thiols. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer incubation times to maintain protein stability. |
| Incubation Time | 2-4 hours to overnight | Dependent on temperature, pH, and reactant concentrations. |
| Solvent for Reagent | Anhydrous DMF or DMSO | For preparing stock solutions. |
| Reaction Buffer | Non-nucleophilic buffers (e.g., PBS, Borate) | Avoid buffers containing primary amines like Tris. |
| Molar Ratio | 2-5x excess of PEG reagent | This should be optimized for each specific protein. |
Visualizations
Caption: Workflow for this compound Protein Conjugation.
References
Technical Support Center: Acetamido-PEG2-Br Conjugation Scale-Up
Welcome to the technical support center for scaling up Acetamido-PEG2-Br conjugation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Section 1: Frequently Asked Questions (FAQs) - Reagent and Reaction Setup
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains three key components:
-
An acetamido group , which can be susceptible to hydrolysis under harsh acidic or basic conditions.[1][2]
-
A short polyethylene glycol (PEG) spacer (PEG2), which enhances solubility in aqueous media.[3]
-
A bromo (Br) group , which acts as a good leaving group for nucleophilic substitution reactions (alkylation), allowing for covalent conjugation to target molecules like proteins, peptides, or small molecules.[3][4]
It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where a stable, hydrophilic linker is required.
Q2: How should I properly store and handle the this compound reagent?
A2: Proper storage is critical to prevent degradation and ensure consistent reactivity. It is recommended to store this compound at -5°C or colder, kept in a dry environment, and protected from sunlight. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation, which could introduce moisture and lead to hydrolysis.
Q3: What are the most critical parameters to define when scaling up a conjugation reaction?
A3: When moving from a bench-scale to a larger scale, the following parameters must be carefully controlled and optimized:
-
Stoichiometry (Molar Ratio): The molar ratio of this compound to the target molecule is crucial. A high excess of the PEG linker can lead to multi-PEGylation and increase the difficulty of purification.
-
pH: The reaction pH affects the nucleophilicity of the target functional groups (e.g., amines on lysine residues). A higher pH can increase reactivity but may also promote side reactions like hydrolysis of the acetamide group or aggregation.
-
Temperature: Higher temperatures can accelerate the reaction rate but may also increase the rate of reagent degradation and product aggregation. Reactions are often performed at controlled room temperature or cooled to 4°C to slow down the reaction for better control.
-
Concentration: High concentrations of reactants, particularly proteins, can increase the likelihood of intermolecular cross-linking and aggregation.
-
Mixing: Homogeneous mixing is essential at a larger scale to ensure consistent reaction conditions throughout the vessel, preventing localized areas of high reagent concentration.
Section 2: Troubleshooting Guide for Common Scale-Up Issues
This guide addresses the most common problems encountered during the scale-up of this compound conjugation in a systematic, question-and-answer format.
Problem: Low or Inconsistent Conjugation Yield
Q: My conjugation yield is significantly lower than in my small-scale experiments. What are the likely causes and how can I fix it?
A: This is a common scale-up challenge. The workflow below can help diagnose the issue.
Caption: Workflow for Troubleshooting Low Conjugation Yield
Problem: High Product Heterogeneity (e.g., multiple PEG additions)
Q: My final product contains a high percentage of multi-PEGylated species. How can I improve the selectivity for mono-conjugation?
A: High heterogeneity is often caused by an overly reactive environment or incorrect stoichiometry.
-
Reduce Molar Ratio: The most direct approach is to lower the molar excess of this compound relative to the target molecule. It is recommended to start with a lower ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and increase it incrementally.
-
Control pH: For conjugation to amines (like lysine), a lower pH (e.g., 7.0-7.5) can reduce the reactivity of less accessible or lower pKa amines, favoring conjugation at the most reactive sites.
-
Shorten Reaction Time: Monitor the reaction over time and quench it once the desired level of mono-conjugation is achieved, before significant multi-conjugation occurs.
-
Stepwise Addition: Instead of adding the entire volume of the PEG reagent at once, add it in smaller portions over time. This maintains a lower instantaneous concentration of the reagent, favoring single-conjugation events.
Problem: Product Aggregation During or After Conjugation
Q: I'm observing precipitation or aggregation in my reaction vessel. What steps can I take to prevent this?
A: Aggregation can be triggered by high protein concentrations, buffer conditions, or the conjugation process itself exposing hydrophobic regions.
-
Optimize Protein Concentration: Work at the lowest concentration that is practical for your scale.
-
Screen Buffers and Excipients: Test different buffers or add stabilizing excipients (e.g., arginine, sucrose, or non-nucleophilic detergents) to the reaction mixture to improve protein solubility.
-
Control Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. Consider lowering the temperature to 4°C.
-
Ensure Starting Material Quality: Pre-existing aggregates in your starting protein can act as seeds for further aggregation. Ensure your initial protein solution is monomeric and pure before beginning the reaction.
Problem: Evidence of Linker Hydrolysis
Q: Analytical results suggest my linker is being cleaved. How can I ensure the stability of the acetamido group?
A: The acetamide bond is susceptible to hydrolysis under harsh pH conditions.
-
Maintain Neutral pH: Avoid strongly acidic (pH < 4) or strongly alkaline (pH > 9) conditions during the reaction and subsequent purification steps.
-
Limit High Temperatures: Prolonged exposure to elevated temperatures can accelerate hydrolysis.
-
Buffer Choice: Ensure your buffer system has sufficient capacity to maintain the target pH throughout the reaction, especially if the reaction releases or consumes protons.
Section 3: Downstream Processing and Analysis
Q4: What are the most scalable methods for purifying the final PEGylated conjugate?
A: While analytical-scale separations are straightforward, large-scale purification requires methods that offer high throughput and capacity. The choice depends on the physicochemical differences between the desired product and impurities.
Caption: Decision Tree for Purification Strategy Selection
Q5: How can I efficiently remove large amounts of unreacted this compound?
A: Removing small, unreacted linkers from a much larger conjugated product is often the first purification step.
-
Ultrafiltration/Diafiltration (UF/DF): This is a highly scalable and effective method. By choosing a membrane with a molecular weight cut-off (MWCO) that is significantly larger than the PEG linker but smaller than the conjugate, you can efficiently wash away the unreacted reagent.
-
Size Exclusion Chromatography (SEC): Also effective, SEC separates molecules based on size and can provide good resolution between the large conjugate and the small free linker.
-
Precipitation: In some cases, the conjugated product can be selectively precipitated, leaving the soluble unreacted linker in the supernatant.
Q6: What analytical techniques are essential for ensuring batch-to-batch consistency during scale-up?
A: A robust analytical panel is critical for quality control.
-
SDS-PAGE: To visualize the increase in molecular weight and assess the distribution of different PEGylated species.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the percentage of aggregate, desired monomer, and any fragments.
-
Ion-Exchange Chromatography (IEX-HPLC): To separate and quantify species with different degrees of PEGylation, as the PEG chains can shield surface charges.
-
Mass Spectrometry (MS): To confirm the identity of the final conjugate and determine the precise number of PEG linkers attached.
Section 4: Protocols and Data Tables
Experimental Protocols
Protocol 1: General Method for Scale-Up this compound Conjugation
-
Substrate Preparation: Prepare the target molecule (e.g., protein) in a suitable, amine-free reaction buffer (e.g., sodium phosphate, HEPES) at the pre-determined optimal concentration and pH. Ensure the starting material is free of aggregates.
-
Reagent Preparation: Dissolve the this compound in the reaction buffer or a compatible solvent immediately before use.
-
Reaction Initiation: While mixing the substrate solution gently, add the this compound solution in a controlled, stepwise manner over 30-60 minutes to avoid localized high concentrations.
-
Incubation: Maintain the reaction at the optimized temperature (e.g., 4-25°C) with continuous, gentle mixing.
-
Monitoring: Withdraw small aliquots at set time points (e.g., 1, 2, 4, 8, 24 hours) and quench the reaction immediately (e.g., by adding a small molecule with a primary amine). Analyze these samples by SEC or SDS-PAGE to determine the reaction progress.
-
Quenching: Once the desired level of conjugation is reached, quench the entire reaction by adding a molar excess of a quenching agent (e.g., glycine or Tris).
-
Downstream Processing: Proceed immediately to purification (e.g., UF/DF to remove unreacted PEG) to minimize potential degradation.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
-
Buffer Exchange: After quenching, exchange the reaction mixture into the IEX loading buffer (low salt concentration) using UF/DF.
-
Column Equilibration: Equilibrate the IEX column (cation or anion exchange, depending on the conjugate's pI) with 5-10 column volumes of loading buffer.
-
Loading: Load the buffer-exchanged sample onto the column at a controlled flow rate.
-
Washing: Wash the column with loading buffer until the UV absorbance returns to baseline to remove any unbound impurities.
-
Elution: Elute the bound species using a linear salt gradient (e.g., 0-1 M NaCl over 20 column volumes). The desired mono-PEGylated product should elute at a different salt concentration than the un-conjugated starting material or multi-PEGylated species due to differences in surface charge shielding.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC to identify those containing the pure, desired product. Pool the pure fractions for further processing.
Data Presentation
Table 1: Recommended Starting Conditions for Scale-Up Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.0 - 8.5 | Balances amine reactivity with linker stability. Higher pH increases reaction rate but also the risk of hydrolysis and multi-conjugation. |
| Temperature | 4 - 25 °C | Lower temperatures provide better control and reduce aggregation risk but require longer reaction times. |
| Molar Ratio | 1:1 to 5:1 | Higher ratios drive the reaction to completion but increase heterogeneity. Must be empirically optimized. |
| Substrate Conc. | 1 - 10 mg/mL | Protein-dependent. Higher concentrations increase reaction efficiency but also the risk of aggregation. |
| Reaction Time | 2 - 24 hours | Should be determined by time-course monitoring to maximize desired product formation. |
Table 2: Comparison of Primary Purification Techniques for Scale-Up
| Technique | Principle | Scalability | Key Advantage | Major Limitation |
| Ultrafiltration/Diafiltration (UF/DF) | Size-based separation via membrane | Excellent | High throughput for buffer exchange and removal of small impurities (free PEG). | Low resolution; cannot separate product isoforms or aggregates. |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Good | Effective at removing aggregates and small impurities like free PEG. | Limited loading capacity and throughput compared to other chromatography. |
| Ion-Exchange Chromatography (IEX) | Separation by surface charge | Excellent | High capacity and resolution for separating species with different degrees of PEGylation. | Effectiveness decreases as the extent of PEGylation increases due to charge shielding. |
| Hydrophobic Interaction (HIC) | Separation by hydrophobicity | Good | Can potentially separate positional isomers or different PEGylated forms. | Requires high salt concentrations, which may induce precipitation. |
References
Validation & Comparative
Confirming Acetamido-PEG2-Br Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry and other analytical techniques for confirming the successful conjugation of Acetamido-PEG2-Br to proteins or peptides, supported by experimental data and detailed protocols.
The this compound linker, identified as N-[2-(2-bromoethoxy)ethyl]acetamide (Molecular Formula: C6H12BrNO2, Molecular Weight: 210.07 g/mol ), is a valuable tool for introducing a polyethylene glycol (PEG) spacer onto a biomolecule. The bromoacetamide group facilitates covalent bond formation with nucleophilic residues on a protein or peptide, such as the thiol group of cysteine. Verifying the successful attachment of this linker is paramount for ensuring the desired stoichiometry and functionality of the final conjugate.
Mass Spectrometry: The Gold Standard for Conjugation Confirmation
Mass spectrometry (MS) stands as the primary and most definitive method for confirming covalent modifications on proteins and peptides. Its ability to provide precise mass information allows for the direct detection of the mass shift corresponding to the attached linker.
Experimental Protocol: LC-MS Analysis of an this compound Conjugated Peptide
This protocol outlines a general procedure for the analysis of a peptide conjugated with this compound using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).
1. Sample Preparation:
-
Conjugation Reaction: React the peptide with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for 2-4 hours.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) to consume any unreacted this compound.
-
Purification: Purify the conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess linker and unconjugated peptide.
-
Sample for MS: Dissolve the purified conjugate in a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
2. LC-MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a mass range appropriate for the expected m/z of the unconjugated and conjugated peptide.
3. Data Analysis:
-
Deconvolution: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the detected species.
-
Mass Shift Confirmation: Compare the mass of the conjugated peptide to the unconjugated peptide. A mass increase corresponding to the mass of the Acetamido-PEG2 moiety (minus the bromine atom, which is the leaving group) confirms successful conjugation. The expected mass shift is approximately 174.08 Da (C6H11NO2).
Quantitative Data Summary
| Analyte | Theoretical Mass (Da) | Observed Mass (m/z) | Mass Shift (Da) | Confirmation |
| Unconjugated Peptide (Example) | 1500.75 | 751.38 (z=2) | - | - |
| This compound Conjugated Peptide | 1674.83 | 838.42 (z=2) | 174.08 | Successful Conjugation |
Note: The observed m/z will depend on the charge state (z) of the ion. The table provides a theoretical example.
Alternative Techniques for Conjugation Analysis
While mass spectrometry is the most direct method, other techniques can provide complementary evidence of successful conjugation.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC can be used to monitor the progress of the conjugation reaction and to purify the final product. The addition of the hydrophilic PEG linker will alter the retention time of the peptide.
Experimental Protocol: RP-HPLC Analysis
-
System: Standard HPLC with UV detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase & Gradient: Similar to the LC-MS protocol.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Analysis: Successful conjugation will result in a new peak with a different retention time compared to the unconjugated peptide. The hydrophilic nature of the PEG linker typically leads to an earlier elution time.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of ions, allowing for precise mass determination. | Highly specific and sensitive. Provides direct confirmation of mass shift. | Higher equipment cost. Requires specialized expertise. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity). | Widely available. Good for monitoring reaction progress and purity. | Indirect confirmation of conjugation. Does not provide mass information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atoms. | Can confirm the specific site of conjugation and provide structural details. | Lower sensitivity. Requires higher sample concentrations. Complex data analysis. |
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the conjugation reaction.
Experimental workflow for conjugation and analysis.
This compound conjugation reaction with a thiol group.
Conclusion
Confirming the successful conjugation of this compound is a multi-faceted process. Mass spectrometry offers the most direct and unambiguous evidence of conjugation by precisely measuring the mass of the modified biomolecule. HPLC provides a valuable and accessible method for monitoring the reaction and assessing the purity of the conjugate. For in-depth structural elucidation, including the determination of the exact site of modification, NMR spectroscopy is a powerful, albeit more demanding, technique. The choice of analytical method will depend on the specific requirements of the research, available instrumentation, and the desired level of characterization. For robust and comprehensive confirmation, a combination of these techniques is often the most effective approach.
A Comparative Guide to the NMR Analysis of Acetamido-PEG2-Br Modified Peptides
For researchers, scientists, and drug development professionals, the precise structural confirmation of modified peptides is a critical step in ensuring product quality, efficacy, and safety. The covalent attachment of moieties like Acetamido-PEG2-Br is a common strategy to enhance the therapeutic properties of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and quantitative method for the detailed structural elucidation of these complex biomolecules. This guide provides an objective comparison of NMR analysis with alternative techniques, supported by experimental data and detailed protocols.
Experimental Workflow: From Peptide to NMR Sample
The journey from a nascent peptide to a sample ready for NMR analysis involves a multi-step process encompassing synthesis, modification, purification, and preparation. Each stage is crucial for obtaining high-quality, interpretable NMR data.
A typical workflow begins with the solid-phase peptide synthesis (SPPS) of the desired peptide, often incorporating a cysteine residue as a specific site for modification. The this compound linker is then conjugated to the sulfhydryl group of the cysteine residue. Following the conjugation reaction, the modified peptide is cleaved from the resin and deprotected. The crude product is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). Finally, the purified peptide is lyophilized to obtain a stable powder, which is then carefully dissolved in an appropriate deuterated solvent for NMR analysis.
NMR Analysis of this compound Modified Peptides: A Detailed Protocol
High-resolution NMR spectroscopy provides unambiguous, atom-specific insights into the molecular structure of modified peptides. Herein is a detailed protocol for the NMR analysis of an this compound modified peptide.
Experimental Protocol: NMR Data Acquisition and Processing
-
Sample Preparation : Dissolve 1-5 mg of the lyophilized this compound modified peptide in 500-600 µL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For samples in D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift referencing. Transfer the solution to a clean, dry NMR tube.
-
1D ¹H NMR Acquisition :
-
Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
Key parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Solvent suppression: Use appropriate presaturation or water suppression techniques if the sample is in H₂O/D₂O.
-
-
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings within the same spin system. This is crucial for assigning amino acid side chains.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons. This provides a carbon spectrum with the sensitivity of proton NMR and helps in assigning the carbon resonances of the peptide and the PEG linker.
-
TOCSY (Total Correlation Spectroscopy) : To identify all protons within a spin system, which is invaluable for assigning amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing information about the three-dimensional structure of the peptide.
-
-
Data Processing and Analysis :
-
Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the internal standard or the residual solvent peak.
-
Assign the resonances by systematically analyzing the 1D and 2D spectra, starting with the identification of amino acid spin systems in the TOCSY and COSY spectra and then sequencing them using NOESY data. The characteristic signals of the this compound moiety should be identified and assigned based on their chemical shifts and correlations in the COSY and HSQC spectra.
-
Expected NMR Data for this compound Modified Peptides
The NMR spectrum of an this compound modified peptide will contain signals from both the peptide backbone and side chains, as well as characteristic signals from the modification. The following table summarizes the expected chemical shifts for the this compound moiety attached to a cysteine residue.
| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Acetamido | -CH₃ | ~2.0 | ~23 |
| Acetamido | -C=O | - | ~173 |
| PEG2 | -CH₂-N- | ~3.4 | ~40 |
| PEG2 | -CH₂-O- | ~3.6-3.7 | ~70 |
| Linker | -S-CH₂- | ~2.8 | ~33 |
| Linker | -CH₂-Br | ~3.5 | ~30 |
| Cysteine | α-CH | ~4.5 | ~55 |
| Cysteine | β-CH₂ | ~2.9-3.2 | ~35 |
Note: Chemical shifts can vary depending on the solvent, pH, temperature, and the local chemical environment within the peptide.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are often used in a complementary fashion for the analysis of modified peptides.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed atomic-level structural information. Non-destructive. Quantitative. Can study dynamics and interactions in solution. | Relatively low sensitivity. Requires larger sample amounts. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity. Provides accurate molecular weight information. Can identify post-translational modifications. | Provides limited structural information. Can be destructive. Quantification can be challenging. |
| HPLC | Separates molecules based on their physicochemical properties. | Excellent for purification and purity assessment. Quantitative. Can be coupled with other detectors (e.g., MS). | Provides no direct structural information. Resolution may be insufficient for complex mixtures. |
Conclusion
The NMR analysis of this compound modified peptides provides a wealth of structural information that is often unattainable with other techniques. From confirming the covalent attachment site to elucidating the three-dimensional structure of the peptide conjugate, NMR is an indispensable tool for researchers in drug discovery and development. While techniques like mass spectrometry and HPLC are crucial for determining molecular weight and purity, NMR offers the detailed atomic-level picture necessary for a comprehensive understanding of these complex biomolecules. The combination of these orthogonal techniques provides a robust analytical workflow for the characterization of modified peptides, ensuring their quality and facilitating the development of novel therapeutics.
A Comparative Guide to Acetamido-PEG2-Br and Other PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy and stability of the final conjugate. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an objective comparison of Acetamido-PEG2-Br with other commonly used PEG linkers, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker that features a bromoacetamide group and a short, discrete polyethylene glycol (PEG) chain. The bromoacetamide moiety is a haloacetyl derivative that reacts specifically with sulfhydryl groups (thiols) found in cysteine residues of proteins and peptides. This reaction proceeds via a nucleophilic substitution mechanism, forming a stable thioether bond. The PEG portion of the linker enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.
Comparison with Other PEG Linkers
The performance of this compound is best understood in comparison to other classes of PEG linkers with different reactive functionalities. This guide will focus on a comparison with two widely used classes: Maleimide-PEG linkers and NHS-ester-PEG linkers, as well as a brief mention of "click chemistry" linkers.
Reactivity and Selectivity
The primary advantage of thiol-reactive linkers like this compound and Maleimide-PEGs is their ability to target cysteine residues, which are typically less abundant on protein surfaces than amine-containing lysine residues. This allows for more site-specific conjugation.
A key difference between bromoacetamide and maleimide functionalities lies in their reactivity under different pH conditions. Maleimides react with thiols most efficiently at a pH range of 6.5-7.5.[1][2] Above this range, they can exhibit off-target reactions with amines. In contrast, bromoacetyl groups, such as the one in this compound, react with thiols at a higher pH of approximately 9.0.[3] This differential reactivity allows for orthogonal conjugation strategies where two different thiol-containing molecules can be selectively labeled in the same pot by adjusting the pH.
NHS-ester-PEG linkers react with primary amines (the N-terminus of proteins and the side chain of lysine residues) at a pH of 7-9 to form stable amide bonds.[1] Due to the high abundance of lysine residues on most proteins, this can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations.
"Click chemistry" linkers, such as those containing a DBCO (dibenzocyclooctyne) group, react with azide-modified molecules in a highly specific and efficient manner, independent of pH and other functional groups present on the biomolecule.[4]
Stability of the Conjugate
The stability of the covalent bond formed between the linker and the biomolecule is a critical factor, especially for in vivo applications. The thioether bond formed from the reaction of a bromoacetamide group is generally considered to be highly stable and is not susceptible to a retro-Michael reaction.
In contrast, the thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the cellular environment. This can lead to the exchange of the conjugate with other thiol-containing molecules, potentially causing off-target effects. However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable ring-opened structure.
The amide bond formed from an NHS-ester linker and the triazole ring from a click chemistry reaction are both highly stable under physiological conditions.
Quantitative Data Presentation
The following table summarizes the key physicochemical properties of this compound and representative examples of other PEG linker classes.
| Feature | This compound | Maleimide-PEG4-NHS ester | NHS-ester-PEG4 | DBCO-PEG4-NHS ester |
| Molecular Weight | 254.12 g/mol | 442.42 g/mol | 333.3 g/mol | 649.7 g/mol |
| Spacer Arm Length | ~11.9 Å | ~29.1 Å | ~15.6 Å | ~29.0 Å |
| Reactive Towards | Thiols (-SH) | Thiols (-SH) and Amines (-NH2) | Amines (-NH2) | Amines (-NH2) and Azides (-N3) |
| Optimal pH for Thiol Reaction | ~9.0 | 6.5 - 7.5 | N/A | N/A |
| Optimal pH for Amine Reaction | N/A | 7.0 - 9.0 | 7.0 - 9.0 | 7.0 - 9.0 |
| Bond Stability | High (Stable Thioether) | Moderate (Thioether, susceptible to retro-Michael reaction) | High (Stable Amide) | High (Stable Triazole) |
Experimental Protocols
This section provides detailed methodologies for comparing the conjugation efficiency and stability of different PEG linkers.
Protocol 1: Comparison of Protein Conjugation Efficiency
Objective: To compare the conjugation efficiency of this compound, a Maleimide-PEG linker, and an NHS-ester-PEG linker to a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
Model Protein (BSA)
-
This compound
-
Maleimide-PEG4-COOH
-
NHS-ester-PEG4
-
Conjugation Buffer A (Phosphate Buffered Saline, pH 7.2)
-
Conjugation Buffer B (Borate Buffer, pH 9.0)
-
Reducing Agent (e.g., Dithiothreitol - DTT) for BSA if needed to expose free thiols
-
Quenching Reagent (e.g., L-cysteine for maleimide and bromoacetamide, Tris buffer for NHS-ester)
-
Desalting Columns
-
SDS-PAGE analysis system
-
HPLC system with a suitable column (e.g., C4 reverse-phase)
Procedure:
-
Protein Preparation:
-
Dissolve BSA in Conjugation Buffer A to a final concentration of 5 mg/mL.
-
If necessary, treat BSA with a 10-fold molar excess of DTT for 30 minutes at room temperature to reduce disulfide bonds and expose free thiol groups.
-
Remove excess DTT using a desalting column equilibrated with Conjugation Buffer A.
-
-
Linker Preparation:
-
Prepare stock solutions of this compound, Maleimide-PEG4-COOH, and NHS-ester-PEG4 in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.
-
-
Conjugation Reactions:
-
This compound: Add a 20-fold molar excess of the this compound stock solution to the prepared BSA solution. Adjust the pH of the reaction mixture to 9.0 using Borate Buffer B. Incubate for 2 hours at room temperature.
-
Maleimide-PEG4-COOH: Add a 20-fold molar excess of the Maleimide-PEG4-COOH stock solution to the prepared BSA solution in Conjugation Buffer A (pH 7.2). Incubate for 2 hours at room temperature.
-
NHS-ester-PEG4: Add a 20-fold molar excess of the NHS-ester-PEG4 stock solution to the BSA solution in Conjugation Buffer A (pH 7.2). Incubate for 1 hour at room temperature.
-
-
Quenching:
-
Quench the this compound and Maleimide-PEG4-COOH reactions by adding L-cysteine to a final concentration of 10 mM.
-
Quench the NHS-ester-PEG4 reaction by adding Tris buffer to a final concentration of 50 mM.
-
-
Purification:
-
Remove excess linker and quenching reagents from all reaction mixtures using desalting columns equilibrated with PBS.
-
-
Analysis:
-
SDS-PAGE: Analyze the purified conjugates by SDS-PAGE. An increase in the molecular weight of the protein bands will indicate successful conjugation. The intensity of the bands can provide a qualitative measure of conjugation efficiency.
-
HPLC Analysis: Analyze the purified conjugates by reverse-phase HPLC. The chromatograms will show peaks corresponding to the unconjugated protein and the protein-PEG conjugate. The peak areas can be used to quantify the conjugation efficiency.
-
Protocol 2: Comparative Stability of Thioether Bonds
Objective: To compare the stability of the thioether bonds formed from this compound and a Maleimide-PEG linker in the presence of a competing thiol.
Materials:
-
BSA conjugates prepared with this compound and Maleimide-PEG4-COOH from Protocol 1.
-
Glutathione (GSH) solution (100 mM in PBS).
-
PBS (pH 7.4).
-
HPLC-MS system.
Procedure:
-
Incubation:
-
Incubate the purified BSA-Acetamido-PEG2 and BSA-Maleimide-PEG4 conjugates at a concentration of 1 mg/mL in PBS (pH 7.4) with and without 10 mM GSH at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each incubation mixture.
-
-
Analysis:
-
Analyze the aliquots by HPLC-MS to monitor the amount of intact conjugate remaining and to detect any transfer of the PEG linker to glutathione. The rate of decrease in the intact conjugate peak in the presence of GSH will indicate the relative stability of the thioether bond.
-
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for bioconjugation using a PEG linker.
Caption: Comparison of reaction mechanisms for different PEG linkers.
Conclusion
The selection of an appropriate PEG linker is a critical step in the design and development of bioconjugates. This compound offers a valuable tool for the site-specific modification of cysteine residues, forming a highly stable thioether bond. Its distinct reactivity at a higher pH compared to maleimide-based linkers provides an opportunity for orthogonal conjugation strategies.
For applications requiring the highest degree of stability, this compound presents a superior alternative to traditional maleimide linkers. However, for conjugations to amine residues or when utilizing "click chemistry," other linker types such as NHS-ester-PEGs or DBCO-PEGs are the appropriate choice. By carefully considering the factors of reactivity, selectivity, and stability, researchers can choose the optimal PEG linker to achieve their desired bioconjugate with the desired properties and performance.
References
The Strategic Advantage of Acetamido-PEG2-Br in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Acetamido-PEG2-Br, a short-chain polyethylene glycol (PEG) linker, with other commonly used linkers, supported by experimental data to inform rational PROTAC design.
The linker is not a mere spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][2] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of short PEG linkers, represented by this compound, alongside alkyl and rigid linkers.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Short PEG (e.g., this compound) | Composed of a small number of repeating ethylene glycol units, imparting hydrophilicity. | - Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule.[3] - Enhanced Cell Permeability: By balancing hydrophilicity and lipophilicity, short PEG linkers can improve cell membrane permeability.[3] - Reduced Non-specific Binding: The polarity of the PEG linker can minimize non-specific hydrophobic interactions. | - Potential for Lower Metabolic Stability: Ether linkages in PEG chains can be susceptible to metabolism. - Limited Conformational Constraint: The flexibility of the PEG chain may not be optimal for all target-E3 ligase pairs. |
| Alkyl Linkers | Consist of saturated or unsaturated hydrocarbon chains. | - Synthetic Accessibility: Generally straightforward to synthesize and modify. - High Flexibility: The conformational freedom can be advantageous for some systems to achieve a productive ternary complex. | - Hydrophobicity: Can lead to poor solubility and increased non-specific binding. - Potential for Metabolic Liability: Long alkyl chains can be prone to oxidative metabolism. |
| Rigid Linkers | Incorporate cyclic structures such as piperazine, piperidine, or aromatic rings. | - Conformational Pre-organization: Can lock the PROTAC in a bioactive conformation, potentially increasing potency. - Improved Metabolic Stability: The cyclic structures can be less prone to metabolism compared to linear linkers. - Enhanced Selectivity: The constrained conformation can disfavor off-target ternary complex formation. | - Synthetic Complexity: Often more challenging and costly to synthesize. - Reduced Flexibility: The lack of conformational freedom may prevent the formation of a productive ternary complex for some targets. |
The Impact of Linker Length on PROTAC Efficacy: A Case for Shorter PEG Linkers
While direct comparative data for this compound against other linker types is not extensively published in a single study, the impact of PEG linker length on PROTAC performance has been well-documented. Shorter PEG linkers, such as the two PEG units in this compound, can offer distinct advantages in certain contexts. The following table summarizes representative data from a study on PROTACs targeting TANK-binding kinase 1 (TBK1), illustrating the critical role of linker length.
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This data demonstrates that an optimal linker length is crucial for potent protein degradation. While linkers shorter than 12 atoms were inactive, a 21-atom linker showed high potency, which decreased with a longer 29-atom linker. This highlights that for a given system, a shorter linker that can still effectively bridge the two proteins can lead to more efficient degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
PROTAC Synthesis via Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid-functionalized warhead or E3 ligase ligand with an amine-containing linker like one derived from this compound.
Materials:
-
Carboxylic acid-functionalized component (1.0 eq)
-
Amine-functionalized component (e.g., amino-PEG2-linker attached to the other binding moiety) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid component in anhydrous DMF.
-
Add DIPEA and then HATU to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized component in anhydrous DMF.
-
Add the solution of the amine-functionalized component to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
PBS (ice-cold)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and visualize the protein bands. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
References
A Head-to-Head Comparison of Bromoacetamido-PEG2 and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the different components of the conjugate but also profoundly influences its stability, solubility, pharmacokinetics, and overall therapeutic efficacy. This guide provides an objective comparison between two widely used classes of thiol-reactive linkers: the bromoacetamide-polyethylene glycol (PEG) linker, represented here as Bromoacetamido-PEG2-X (assuming "Acetamido-PEG2-Br" refers to a bromoacetamide functional group), and the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Structural and Functional Overview
Bromoacetamido-PEG2 and SMCC linkers are both employed to form stable covalent bonds with biomolecules, typically targeting sulfhydryl (thiol) groups of cysteine residues. However, they differ significantly in their reactive moieties, spacer arms, and the stability of the resulting conjugate.
SMCC is a heterobifunctional crosslinker, featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine residues) and a maleimide group that reacts with thiols.[1][2] This allows for a two-step conjugation process. In contrast, Bromoacetamido-PEG2 is typically a monofunctional linker (unless synthesized with another reactive group) that specifically targets thiols via its bromoacetamide group.[3][4]
Table 1: Key Characteristics of Bromoacetamido-PEG2 and SMCC Linkers
| Feature | Bromoacetamido-PEG2 Linker | SMCC Linker |
| Thiol-Reactive Group | Bromoacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition[5] |
| Spacer Arm | Polyethylene Glycol (PEG) | Cyclohexane |
| Primary Amine Reactive Group | Not inherently present (can be added) | NHS Ester |
| Resulting Thioether Bond Stability | Highly stable, irreversible | Susceptible to retro-Michael reaction (reversibility) |
| Hydrophilicity | High (due to PEG spacer) | Low (hydrophobic) |
| Optimal pH for Thiol Reaction | ~8.0 - 9.0 | 6.5 - 7.5 |
Performance and Stability Analysis
The most significant performance difference between these two linkers lies in the stability of the thioether bond they form. The maleimide-thiol adduct is known to be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the physiological environment. This can lead to premature cleavage of the drug from the antibody, potentially causing off-target toxicity and reducing therapeutic efficacy. While strategies like hydrolysis of the succinimide ring can increase stability, the inherent potential for reversibility remains a concern.
Conversely, the thioether bond formed by the reaction of a bromoacetamide with a thiol is considered more stable and effectively irreversible. This enhanced stability makes bromoacetamide-based linkers an attractive option for applications requiring long-term conjugate stability in vivo.
The nature of the spacer arm also plays a crucial role. The PEG spacer in the Bromoacetamido-PEG2 linker imparts hydrophilicity, which can improve the solubility of the entire conjugate, especially when dealing with hydrophobic drug payloads. This can help prevent aggregation, reduce immunogenicity, and improve the pharmacokinetic profile by extending circulation time. The cyclohexane ring in SMCC, on the other hand, provides a rigid and hydrophobic spacer. While this rigidity can be beneficial in certain structural contexts, the overall hydrophobicity can contribute to aggregation issues, particularly at higher drug-to-antibody ratios (DARs).
Table 2: Comparative Performance Data
| Parameter | Bromoacetamido-PEG2 Linker | SMCC Linker |
| Reaction Kinetics with Thiols | Generally slower than maleimides at neutral pH | Very rapid at pH 7.0-7.5 |
| Conjugate Stability in Plasma | High; no measurable systemic drug release reported in some studies | Moderate; can undergo thiol exchange, leading to drug deconjugation |
| Impact on Solubility | Increases solubility of the conjugate | Can decrease solubility, potentially leading to aggregation |
| Pharmacokinetics | PEG spacer can prolong half-life and increase plasma concentration (AUC) | Hydrophobic nature can lead to faster clearance |
| Homogeneity of Product | Forms more homogenous and stable reaction products | Susceptible to side reactions like hydrolysis and ring-opening, potentially leading to a more heterogeneous mixture |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol describes the activation of an antibody with SMCC followed by conjugation to a thiol-containing drug payload.
Materials:
-
Antibody (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing drug (Molecule-SH)
-
Desalting column
-
Quenching buffer (e.g., buffer containing reduced cysteine)
Procedure:
-
SMCC Stock Solution: Immediately before use, prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF.
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of organic solvent should be below 10% to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
Conjugation to Thiolated Payload:
-
Immediately add the maleimide-activated antibody to the thiol-containing drug solution. The molar ratio should be optimized for the desired DAR.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: To stop the reaction, add a quenching buffer containing an excess of a thiol-containing compound like cysteine.
-
Purification: Purify the final ADC using methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other byproducts.
Protocol 2: Direct Thiol Conjugation using Bromoacetamido-PEG2-Linker
This protocol describes the conjugation of a bromoacetamide-PEG linker to a protein with available thiol groups (e.g., a reduced antibody).
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., phosphate buffer, pH 8.0-8.5, with EDTA to prevent disulfide re-oxidation)
-
Bromoacetamido-PEG2-Linker-Payload
-
DMSO or other suitable organic solvent
-
Desalting column or dialysis equipment
-
Quenching buffer (e.g., 2-Mercaptoethanol)
Procedure:
-
Protein Preparation: If necessary, reduce the antibody's interchain disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Linker-Payload Stock Solution: Prepare a stock solution of the Bromoacetamido-PEG2-Linker-Payload in DMSO.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the linker-payload stock solution to the reduced antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal pH is typically slightly alkaline (pH 8.0-8.5) to facilitate thiol reactivity.
-
-
Quenching: Stop the reaction by adding a quenching buffer containing an excess of a small molecule thiol like 2-Mercaptoethanol.
-
Purification: Purify the final conjugate using SEC, dialysis, or other appropriate chromatography techniques to remove unreacted linker-payload and quenching reagents.
Mandatory Visualizations
Caption: Workflow for a two-step bioconjugation using the SMCC linker.
Caption: Workflow for direct thiol conjugation using a Bromoacetamido-PEG linker.
Caption: Impact of linker choice on ADC properties and therapeutic outcome.
Conclusion
The selection between a Bromoacetamido-PEG linker and an SMCC linker is a trade-off between reaction kinetics and conjugate stability. SMCC offers the advantage of rapid and highly selective thiol conjugation at neutral pH, making it suitable for applications where reaction time is a critical factor. However, the potential instability of the resulting thioether bond is a significant drawback for therapeutics requiring long-term stability in circulation.
Bromoacetamide-based linkers, while reacting more slowly and at a slightly higher pH, form a more robust and irreversible thioether bond, which is highly advantageous for in vivo applications. The incorporation of a PEG spacer further enhances the properties of the resulting conjugate by improving solubility and pharmacokinetic profiles. For the development of next-generation ADCs, where stability and a favorable therapeutic index are paramount, the Bromoacetamido-PEG linker represents a superior choice for ensuring the payload remains attached to the antibody until it reaches its target.
References
A Comparative Guide to HPLC Analysis of Acetamido-PEG2-Br Products
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the characterization and quality control of PEGylated molecules, including bifunctional linkers like Acetamido-PEG2-Br. The inherent properties of Polyethylene Glycol (PEG), such as its hydrophilicity, lack of a strong UV chromophore, and potential for polydispersity, present unique analytical challenges. This guide provides a comparative overview of suitable HPLC methods for the analysis of this compound, offering detailed experimental protocols and data to aid researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method for this compound is contingent on the analytical objective, whether it be purity assessment, quantification, or characterization of reaction products. The primary modes of separation applicable to this molecule are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Due to the small and discrete nature of the PEG2 linker, Size-Exclusion Chromatography (SEC) is generally less suitable for resolving species with minor structural differences.
Table 1: Comparison of HPLC Columns for this compound Analysis
| Column Type | Stationary Phase Chemistry | Typical Dimensions | Particle Size (µm) | Advantages for this compound Analysis | Disadvantages |
| Reversed-Phase | C18 (Octadecylsilane) | 4.6 x 150 mm | 3.5, 5 | Excellent for separating based on hydrophobicity. Good retention of the molecule due to the acetamido and bromo functionalities.[1] | May require ion-pairing agents for enhanced retention and peak shape. |
| C8 (Octylsilane) | 4.6 x 150 mm | 3.5, 5 | Less retentive than C18, which can be advantageous for faster elution if retention is too strong on C18.[1] | Potentially lower resolution for closely related impurities. | |
| HILIC | Amide, Diol | 2.1 x 100 mm | 1.7, 3 | Ideal for highly polar compounds. Can provide alternative selectivity to RP-HPLC.[2][3] | Requires careful control of mobile phase water content for reproducibility. Longer equilibration times. |
Table 2: Comparison of HPLC Detection Methods for this compound Analysis
| Detector | Principle | Applicability to this compound | Advantages | Disadvantages |
| UV-Vis | Measures absorbance of UV or visible light | Limited, as the PEG backbone has no significant chromophore. The acetamido group provides weak UV absorbance at low wavelengths (~200-220 nm).[] | Widely available and robust. | Low sensitivity for PEG compounds. Potential for interference from other UV-absorbing species. |
| ELSD | Evaporative Light Scattering Detector | Highly suitable. | Universal detector for non-volatile analytes. Does not require a chromophore. Compatible with gradient elution. | Non-linear response can make quantification challenging. Requires volatile mobile phases. |
| CAD | Charged Aerosol Detector | Highly suitable. | Universal detector with a more consistent response than ELSD, facilitating better quantification. High sensitivity. | Requires volatile mobile phases. Can be more expensive than ELSD. |
| MS | Mass Spectrometry | Excellent for identification and quantification. | Provides molecular weight information, enabling definitive identification of the parent molecule and any impurities or degradation products. High sensitivity and selectivity. | Higher cost and complexity. Requires volatile and MS-compatible mobile phase modifiers. |
| RI | Refractive Index Detector | Suitable for isocratic separations. | Universal detector for any analyte that has a different refractive index from the mobile phase. | Incompatible with gradient elution, limiting its use for complex samples. Lower sensitivity compared to ELSD and CAD. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using Reversed-Phase and HILIC methodologies.
Protocol 1: Reversed-Phase HPLC with ELSD/CAD/MS Detection
This method is suitable for the routine purity assessment and quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
2. Detector Settings:
-
ELSD: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min. (Settings may need optimization based on the instrument).
-
CAD: (Follow manufacturer's recommendations for optimization).
-
MS (ESI):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Protocol 2: HILIC with ELSD/CAD/MS Detection
This method offers an alternative selectivity for the analysis of this compound and is particularly useful for separating it from more polar impurities.
1. Chromatographic Conditions:
-
Column: Amide or Diol HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.
-
Gradient:
-
0-2 min: 2% B
-
2-12 min: 2% to 50% B
-
12-15 min: 50% B
-
15.1-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90% Acetonitrile / 10% Water to a concentration of 1 mg/mL.
2. Detector Settings:
-
ELSD/CAD/MS: Use similar settings as in Protocol 1, ensuring compatibility with the mobile phase.
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships guiding the selection of an appropriate HPLC method.
References
A Comparative Guide to the Characterization of Acetamido-PEG2-Br Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of antibodies labeled with Acetamido-PEG2-Br, a discrete polyethylene glycol (dPEG®) linker. We present supporting experimental data and detailed protocols to assist researchers in assessing the quality, consistency, and performance of these antibody conjugates. Furthermore, we offer a comparative analysis with alternative antibody labeling technologies.
Introduction to this compound Labeling
This compound is a heterobifunctional linker containing a bromoacetamide group and a short, discrete PEG chain. The bromoacetamide moiety reacts specifically with thiol groups, such as those from reduced cysteines in an antibody's hinge region, enabling site-specific conjugation. This site-directed approach offers greater homogeneity compared to random labeling techniques that target lysine residues. The inclusion of a discrete PEG linker can improve the solubility and stability of the antibody conjugate.
Characterization of this compound Labeled Antibodies
A thorough characterization of this compound labeled antibodies is crucial to ensure product quality, efficacy, and safety. This involves confirming the successful conjugation, determining the drug-to-antibody ratio (DAR), assessing the purity and homogeneity, and evaluating the impact of labeling on the antibody's structural integrity and biological function.
Mass Spectrometry (MS) for DAR Determination and Structural Integrity
Mass spectrometry is a powerful tool for the characterization of antibody-drug conjugates (ADCs), providing precise mass measurements to confirm conjugation and determine the drug-to-antibody ratio (DAR).[1]
Data Presentation: Mass Spectrometry Analysis
| Parameter | Unlabeled Antibody | This compound Labeled Antibody (Expected) |
| Intact Mass (Da) | ~150,000 | ~150,000 + (n * 339.2) where n = DAR |
| Light Chain Mass (Da) | ~25,000 | ~25,000 |
| Heavy Chain Mass (Da) | ~50,000 | ~50,000 + (n * 339.2) where n = DAR on HC |
| Average DAR | 0 | Typically 2 or 4 for site-specific conjugation |
Note: The mass of this compound is approximately 339.2 Da.
Experimental Protocol: LC-MS for Intact Mass Analysis and DAR Calculation
-
Sample Preparation:
-
Reduce the antibody-drug conjugate (ADC) using a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.
-
For intact mass analysis, dilute the ADC to a final concentration of 0.1-1 mg/mL in a suitable buffer (e.g., 10 mM ammonium acetate).
-
-
LC Separation:
-
Utilize a reversed-phase column (e.g., PLRP-S) with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Maintain a column temperature of 80°C.
-
-
MS Analysis:
-
Perform electrospray ionization (ESI) in positive ion mode.
-
Acquire data over a mass range of m/z 500-4000.
-
-
Data Analysis:
Visualization: Mass Spectrometry Workflow
Mass Spectrometry workflow for DAR calculation.
Chromatographic Techniques for Purity and Heterogeneity Assessment
Chromatography is essential for assessing the purity, aggregation, and charge heterogeneity of labeled antibodies.
SEC-HPLC separates molecules based on their hydrodynamic radius and is the primary method for quantifying high molecular weight species (aggregates) and fragments.[4]
Data Presentation: SEC-HPLC Analysis
| Parameter | Unlabeled Antibody | This compound Labeled Antibody |
| Monomer Purity (%) | >98% | >95% |
| Aggregate Content (%) | <2% | <5% |
| Fragment Content (%) | <1% | <1% |
Experimental Protocol: SEC-HPLC
-
System: Agilent 1260 Infinity II Bio-inert LC system or similar.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments to determine their relative percentages.
HIC-HPLC separates molecules based on their surface hydrophobicity. It is particularly useful for resolving species with different drug-to-antibody ratios in cysteine-linked ADCs.
Data Presentation: HIC-HPLC Analysis
| Species | Retention Time (min) |
| Unlabeled Antibody | Earlier |
| DAR 2 | Intermediate |
| DAR 4 | Later |
Experimental Protocol: HIC-HPLC
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
IEX-HPLC separates molecules based on their net surface charge. It is used to analyze charge variants that may arise from post-translational modifications or the conjugation process itself.
Data Presentation: IEX-HPLC Analysis
| Variant | Unlabeled Antibody (%) | This compound Labeled Antibody (%) |
| Acidic Variants | 5-15 | 5-20 |
| Main Peak | 70-90 | 65-85 |
| Basic Variants | 5-15 | 5-20 |
Experimental Protocol: IEX-HPLC
-
Column: A weak cation exchange column (e.g., YMC BioPro SP-F).
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
Visualization: Chromatographic Analysis Workflow
Workflow for chromatographic characterization.
Binding Affinity Assays
It is critical to assess whether the labeling process has adversely affected the antibody's ability to bind to its target antigen.
ELISA is a plate-based assay used to quantify the binding of the labeled antibody to its target antigen.
Data Presentation: ELISA Binding Affinity
| Antibody | EC50 (nM) |
| Unlabeled Antibody | 0.5 - 2.0 |
| This compound Labeled Antibody | 0.6 - 2.5 |
Experimental Protocol: Indirect ELISA
-
Coating: Coat a 96-well plate with the target antigen (1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate and block with 5% non-fat dry milk in PBS for 1 hour at room temperature.
-
Antibody Incubation: Add serial dilutions of the unlabeled and labeled antibodies and incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.
-
Detection: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Analysis: Plot the absorbance versus antibody concentration and determine the EC50 value.
SPR provides real-time, label-free analysis of binding kinetics, determining the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Data Presentation: SPR Kinetic Analysis
| Antibody | ka (1/Ms) | kd (1/s) | KD (nM) |
| Unlabeled Antibody | 1 x 10^5 | 1 x 10^-4 | 1.0 |
| This compound Labeled Antibody | 0.8 x 10^5 | 1.2 x 10^-4 | 1.5 |
Experimental Protocol: SPR
-
Immobilization: Immobilize the antigen on a sensor chip surface.
-
Binding: Inject different concentrations of the unlabeled and labeled antibodies over the sensor surface to measure association.
-
Dissociation: Flow buffer over the sensor surface to measure dissociation.
-
Regeneration: Regenerate the sensor surface using a low pH buffer.
-
Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.
Comparison with Alternative Labeling Technologies
While this compound offers site-specific conjugation and the benefits of PEGylation, several alternative technologies exist.
Data Presentation: Comparison of Labeling Technologies
| Feature | This compound (Site-Specific) | Lysine-Based (Random) | Non-PEG Linkers (e.g., Polypeptides) |
| Homogeneity | High | Low | High (if site-specific) |
| DAR Control | Precise | Broad Distribution | Precise (if site-specific) |
| Impact on Binding | Minimal (if site is distal) | Potential for inactivation | Minimal (if site is distal) |
| Solubility Enhancement | Yes | No (linker dependent) | Yes |
| Immunogenicity | Potential for anti-PEG antibodies | Low | Generally low |
| Biodegradability | No | Linker dependent | Yes |
Visualization: Decision Tree for Linker Selection
References
A Comparative Guide to Functional Assays for Validating Acetamido-PEG2-Br Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. Acetamido-PEG2-Br is a commonly utilized PEG-based PROTAC linker that plays a crucial role in the synthesis of these degraders.[1][2][3] This guide provides a comprehensive comparison of functional assays essential for validating the activity of PROTACs synthesized with this compound and similar linkers, alongside alternative approaches, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's overall performance.[4][5] Its length, composition, and flexibility influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. PEG linkers, such as those derived from this compound, are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability.
Quantitative Comparison of Functional Assays
The validation of a PROTAC's function involves a multi-faceted approach, encompassing the assessment of target protein degradation, confirmation of the mechanism of action, and evaluation of cellular effects. The following table summarizes key functional assays and their respective quantitative outputs for comparing the performance of different PROTACs.
| Assay | Purpose | Key Quantitative Parameters | Typical Values for Effective PROTACs | Alternative Approaches |
| Western Blot | To quantify the reduction in the steady-state levels of the target protein. | DC₅₀ (half-maximal degradation concentration)Dₘₐₓ (maximum degradation) | DC₅₀: Sub-micromolar to nanomolar rangeDₘₐₓ: >80% | NanoLuc®-based assays, ELISA, Mass Spectrometry |
| Cycloheximide (CHX) Chase Assay | To determine the effect of the PROTAC on the target protein's half-life. | Protein Half-life (t₁/₂) | Significant reduction in t₁/₂ compared to control | Pulse-chase experiments with radiolabeled amino acids |
| In Vitro Ubiquitination Assay | To confirm that the PROTAC induces ubiquitination of the target protein. | Ubiquitinated Protein Levels | Increased polyubiquitin chain formation on the target protein in the presence of the PROTAC. | In-cell ubiquitination assays (e.g., NanoBRET™) |
| Ternary Complex Formation Assay (TR-FRET) | To measure the formation of the Target Protein-PROTAC-E3 Ligase complex. | Ternary Complex Affinity (K_D,ternary) Cooperativity (α) | K_D,ternary: Nanomolar to micromolar rangeα > 1 indicates positive cooperativity | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Co-Immunoprecipitation |
| Cell Viability/Cytotoxicity Assay | To assess the downstream functional consequences of target protein degradation. | IC₅₀ (half-maximal inhibitory concentration)EC₅₀ (half-maximal effective concentration) | Potent activity in relevant cancer cell lines or disease models. | Apoptosis assays, cell cycle analysis |
Note: The optimal values for these parameters are highly dependent on the specific target protein, E3 ligase, and cell type used.
The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that requires empirical optimization for each PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy. Studies have shown that systematically varying the PEG linker length can have a profound impact on the degradation potency of a PROTAC. For instance, in a study on TANK-binding kinase 1 (TBK1)-targeting PROTACs, linkers with fewer than 12 atoms did not induce degradation, whereas those with linkers between 12 and 29 atoms showed submicromolar degradation potency.
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Potency (DC₅₀) | Maximum Degradation (Dₘₐₓ) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | Alkyl/Ether | 21 | 3 nM | 96% | |
| TBK1 | Alkyl/Ether | 29 | 292 nM | 76% | |
| Estrogen Receptor α (ERα) | Alkyl | 16 | Most effective | - |
Alternatives to PROTACs: Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike PROTACs, molecular glues are monovalent and do not possess a linker. They are typically smaller in molecular weight, which can lead to better pharmacokinetic properties.
| Feature | PROTACs | Molecular Glues |
| Structure | Heterobifunctional (two ligands + linker) | Monovalent (single molecule) |
| Molecular Weight | Higher (typically 700-1200 Da) | Lower (typically <500 Da) |
| Mechanism | Induces proximity between target and E3 ligase | Induces or stabilizes the interaction between target and E3 ligase |
| Discovery | Rational design is more straightforward | Often discovered through serendipity or phenotypic screening |
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC₅₀ and Dₘₐₓ values.
Cycloheximide (CHX) Chase Assay
This assay measures the half-life of a target protein by inhibiting new protein synthesis.
Materials:
-
Cells expressing the target protein
-
Cycloheximide (CHX) solution (e.g., 50 mg/mL in DMSO)
-
Cell culture medium
-
Lysis buffer and reagents for Western blot as described above
Procedure:
-
Cell Culture: Plate cells to reach about 70-80% confluency on the day of the experiment.
-
CHX Treatment: Treat the cells with an appropriate concentration of CHX (e.g., 50-100 µg/mL). For the PROTAC-treated group, add the PROTAC at the desired concentration along with CHX.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the protein level before degradation begins.
-
Protein Analysis: Lyse the cells at each time point and perform Western blotting as described above to determine the amount of the target protein remaining.
-
Data Analysis: Quantify the band intensities and normalize them to the 0-hour time point. Plot the percentage of remaining protein against time to determine the protein's half-life.
In Vitro Ubiquitination Assay
This biochemical assay reconstitutes the ubiquitination cascade to confirm PROTAC-mediated target ubiquitination.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant ubiquitin
-
Recombinant target protein
-
PROTAC compound
-
ATP solution
-
Ubiquitination reaction buffer
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, target protein, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin to detect the formation of polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound.
-
Assay Plate Setup: In a suitable microplate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.
Visualizing the Molecular Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
By employing a combination of these functional assays, researchers can rigorously validate the efficacy and mechanism of action of PROTACs constructed with this compound linkers, facilitating the development of novel therapeutics for a wide range of diseases.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on Bioconjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the design of effective bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse linker technologies, polyethylene glycol (PEG) linkers are preeminent due to their hydrophilicity, biocompatibility, and tunable nature. The length of the PEG linker is not a trivial parameter; it profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the bioconjugate. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The Critical Role of the Linker in Bioconjugate Function
The linker in a bioconjugate is more than a simple spacer. Its length, flexibility, and chemical composition are critical determinants of the molecule's overall performance.[1][2] An optimal linker length is crucial for facilitating the desired biological interactions while maintaining favorable drug-like properties.[2] For instance, in PROTACs, the linker must be of an appropriate length to enable the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] In ADCs, the linker length can impact the drug-to-antibody ratio (DAR), stability, and in vivo efficacy.
Comparative Analysis of PEG Linker Length on Bioconjugate Performance
Systematic studies have demonstrated that varying the PEG linker length can have a significant impact on the potency and efficacy of bioconjugates. The optimal length is highly dependent on the specific target, the payload or recruited protein, and the overall molecular architecture.
Impact on Antibody-Drug Conjugate (ADC) Performance
The inclusion of PEG linkers in ADCs can mitigate issues associated with hydrophobic drug payloads, such as aggregation and rapid clearance from circulation. This allows for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Clearance Rate | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations |
| Short (e.g., PEG2, PEG4) | Higher | Generally Higher (Lower IC50) | Moderate | May favor ADC stability but can lead to faster clearance. |
| Intermediate (e.g., PEG8, PEG12) | Lower | Moderate | High | Often provides an optimal balance of good pharmacokinetics and potent cytotoxicity. |
| Long (e.g., PEG24) | Lowest | May be Reduced (Higher IC50) | High | Enhances pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads, but can sometimes decrease in vitro potency. |
Data synthesized from multiple sources.
Impact on PROTAC Performance
In PROTACs, the linker's role is to bring the target protein and the E3 ligase into proximity to trigger ubiquitination and subsequent degradation of the target.
Table 2: Effect of PEG Linker Length on PROTAC Degradation Efficiency
| PEG Linker Length | Ternary Complex Formation | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Key Observations |
| Too Short | Steric hindrance may prevent stable complex formation. | Low | Low | Inefficient degradation due to inability to form a productive ternary complex. |
| Optimal Length | Facilitates stable and productive ternary complex formation. | High (Low DC50) | High | Leads to efficient ubiquitination and degradation of the target protein. |
| Too Long | May result in a non-productive complex where ubiquitination sites are inaccessible. | Low | Low | Can lead to a decrease in potency due to a higher entropic penalty upon binding. |
Data synthesized from multiple sources.
Visualizing the Mechanism and Workflow
To better understand the processes involved in bioconjugate function and evaluation, the following diagrams illustrate the key mechanism of action for PROTACs and a general experimental workflow for assessing the impact of PEG linker length.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for comparing PEG linker efficiency.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG linkers. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
96-well microplate
-
Cells in culture
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the bioconjugates with different PEG linkers. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for PROTAC-Mediated Protein Degradation
This technique is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cultured cells
-
PROTACs with varying PEG linkers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat them with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vivo Efficacy Study (Tumor Xenograft Model)
This study evaluates the anti-tumor activity of bioconjugates in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
Bioconjugates with different PEG linkers
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups.
-
Treatment Administration: Administer the bioconjugates (and vehicle control) to the respective groups via an appropriate route (e.g., intravenous injection) at a predetermined dosing schedule.
-
Tumor Monitoring: Measure the tumor volume with calipers at regular intervals.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the therapeutic index of bioconjugates. While shorter PEG linkers may offer advantages in terms of stability and in vitro potency, longer linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, especially for conjugates with hydrophobic payloads. However, there is often a trade-off, and the optimal PEG linker length is context-dependent, necessitating empirical evaluation for each specific antibody, payload, and target combination. By employing a systematic approach with rigorous experimental protocols as outlined in this guide, researchers can rationally design and optimize PEG linkers to develop safer and more effective bioconjugates.
References
Safety Operating Guide
Proper Disposal of Acetamido-PEG2-Br: A Safety and Operations Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Acetamido-PEG2-Br. The following procedures are based on best practices for handling halogenated organic compounds and information from Safety Data Sheets (SDS) for structurally related chemicals.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. |
Waste Segregation and Storage
Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds must be collected separately from non-halogenated waste to ensure appropriate treatment and disposal.
Waste Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
Step-by-Step Disposal Plan
Disposal of this compound must be conducted through a licensed hazardous waste disposal service. Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited and can lead to environmental contamination and regulatory penalties.
-
Containment: Ensure the waste is in the correctly labeled and sealed "Halogenated Organic Waste" container.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a hazardous waste pickup.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
-
Transfer: Hand over the waste container to the authorized personnel from the licensed hazardous waste disposal service.
The primary and recommended method for the final disposal of halogenated organic compounds is incineration at a permitted hazardous waste incineration facility. This high-temperature process ensures the complete destruction of the compound.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Clean-up: Carefully sweep or scoop the absorbent material into a designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
Inferred Hazard Profile for this compound
The following table summarizes the hazards of related compounds to infer the potential risks of this compound.
| Hazard | Acetamide | Ethyl Bromide (similar alkyl bromide) |
| Acute Toxicity | Harmful if swallowed. | Harmful if swallowed or if inhaled. |
| Skin Irritation | Mild skin irritation. | Causes skin irritation. |
| Eye Irritation | May cause eye irritation. | Causes serious eye irritation. |
| Carcinogenicity | Suspected of causing cancer (IARC-2B). | Suspected of causing cancer. |
| Flammability | Combustible liquid. | Highly flammable liquid and vapor. |
Experimental Protocols and Methodologies
This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety protocols for handling and disposing of hazardous chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetamido-PEG2-Br
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Acetamido-PEG2-Br, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1] By adhering to these procedures, you can minimize risks and ensure the integrity of your research.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to prevent skin contact, inhalation, and eye exposure.[4]
Summary of Required PPE
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety goggles with a snug fit are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant splash risk. |
| Body Protection | A lab coat or chemical-resistant apron is required. For larger quantities or when there is a higher risk of exposure, chemical-resistant coveralls should be worn. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and methodical workflow is critical to minimizing the risk of exposure and ensuring the successful use of this compound.
Experimental Workflow for Handling this compound
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with safety regulations. As a halogenated organic compound, it requires specific disposal procedures.
Waste Disposal Guidelines
| Waste Type | Disposal Container |
| Solid this compound | Labeled hazardous waste container for halogenated organic solids. |
| Solutions containing this compound | Labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste. |
| Contaminated Labware (e.g., pipette tips) | Labeled hazardous waste container for solid waste contaminated with halogenated organic compounds. |
| Contaminated PPE (e.g., gloves) | Place in a sealed bag and dispose of as hazardous waste. |
Key Disposal Principles:
-
Segregation: Always keep halogenated organic waste separate from non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Closed Containers: Waste containers must be kept tightly closed except when adding waste.
V. Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response Protocol
By implementing these comprehensive safety and handling procedures, you can create a secure research environment and contribute to a culture of safety within your organization.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
